molecular formula C35H56O7 B1171031 Epocholeone CAS No. 162922-31-8

Epocholeone

Cat. No.: B1171031
CAS No.: 162922-31-8
M. Wt: 588.8 g/mol
InChI Key: FHOXQLTVOMNIOR-QZPAGEHASA-N
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Description

Epocholeone is a semi-synthetic plant growth regulator derived from natural sterols, investigated for its ability to influence various aspects of plant growth by modulating signaling pathways . This compound, classified as a brassinosteroid analog, was originally discovered in the 1970s and has been studied primarily for its activity on cereals, where it can promote vegetative growth . This compound is a solid with a complex stereochemical structure characterized by an epoxy bridge at positions 22 and 23 and a ketone at position 6, which constrains its conformational flexibility . The compound is considered highly experimental or obsolete for commercial crop protection and is not approved under EC Regulation 1107/2009 . It is provided For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,4R,5S,7S,11S,12S,15R,16S)-2,16-dimethyl-15-[(1S)-1-[(2R,3R)-3-[(3S)-2-methylpentan-3-yl]oxiran-2-yl]ethyl]-8-oxo-4-propanoyloxy-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-5-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O7/c1-9-21(19(4)5)32-31(42-32)20(6)23-12-13-24-22-18-39-33(38)26-16-27(40-29(36)10-2)28(41-30(37)11-3)17-35(26,8)25(22)14-15-34(23,24)7/h19-28,31-32H,9-18H2,1-8H3/t20-,21-,22-,23+,24-,25-,26+,27-,28+,31+,32+,34+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOXQLTVOMNIOR-QZPAGEHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(O1)C(C)C2CCC3C2(CCC4C3COC(=O)C5C4(CC(C(C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](O1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3COC(=O)[C@@H]5[C@@]4(C[C@H]([C@H](C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162922-31-8
Record name Epocholeone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162922318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOCHOLEONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D84QYK87K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epocholeone: A Novel Brassinosteroid Analog with Sustained Plant Growth-Promoting Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Epocholeone is a novel, synthetically derived brassinosteroid (BR) analog that exhibits potent and long-lasting plant growth-promoting effects. Its unique lactone structure facilitates a slow-release mechanism, gradually hydrolyzing to the active 2α,3α-dihydroxy form, which ensures sustained biological activity. This whitepaper provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action within the brassinosteroid signaling pathway, and detailed experimental protocols for its evaluation. The presented data and methodologies aim to support further research and development of this compound for applications in agriculture and plant biotechnology.

Introduction

Brassinosteroids are a class of naturally occurring steroidal phytohormones that regulate a wide array of physiological processes in plants, including cell elongation, division, and differentiation. Their significant impact on plant growth and development has spurred interest in the development of synthetic analogs with enhanced stability and prolonged activity for agricultural applications. This compound has emerged as a promising candidate due to its sustained release of the active brassinosteroid form. This document details the scientific foundation of this compound, offering a guide for researchers and professionals in the field.

Chemical Synthesis of this compound

This compound can be efficiently synthesized from the readily available plant sterol, stigmasterol, through a chromatography-free process. This method is advantageous for its simplicity and scalability.

Synthesis Workflow

The synthesis of this compound from stigmasterol involves a multi-step process that can be summarized in the following workflow:

G Stigmasterol Stigmasterol Mesylation Mesylation Stigmasterol->Mesylation i_Stigmasterol i-Stigmasterol derivative Mesylation->i_Stigmasterol Oxidation Oxidation i_Stigmasterol->Oxidation Enone Enone intermediate Oxidation->Enone Dihydroxylation Dihydroxylation Enone->Dihydroxylation Diol Diol intermediate Dihydroxylation->Diol Lactonization Lactonization Diol->Lactonization This compound This compound Lactonization->this compound

Caption: Synthesis workflow of this compound from stigmasterol.

Experimental Protocol: Synthesis of this compound

Materials: Stigmasterol, methanesulfonyl chloride, pyridine, potassium carbonate, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO4) or potassium osmate(VI) dihydrate (K2OsO4·2H2O), m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), acetone, water, ethanol.

Step 1: Mesylation of Stigmasterol

  • Dissolve stigmasterol in pyridine.

  • Cool the solution to 0°C.

  • Add methanesulfonyl chloride dropwise and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Solvolysis to i-Stigmasterol derivative

  • Dissolve the crude mesylate in a mixture of acetone and water.

  • Add potassium carbonate and reflux the mixture for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the residue with DCM, wash with water, dry, and concentrate.

  • Recrystallize the crude product from ethanol to obtain the i-stigmasterol derivative.

Step 3: Oxidation to Enone

  • Dissolve the i-stigmasterol derivative in DCM.

  • Add a suitable oxidizing agent (e.g., pyridinium chlorochromate) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

Step 4: Dihydroxylation

  • Dissolve the enone intermediate in a mixture of acetone and water.

  • Add NMO and a catalytic amount of OsO4 (or K2OsO4·2H2O).

  • Stir the mixture at room temperature for 12-24 hours.

  • Quench the reaction with sodium sulfite, and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to yield the diol intermediate.

Step 5: Baeyer-Villiger Oxidation (Lactonization)

  • Dissolve the diol intermediate in DCM.

  • Add m-CPBA and stir at room temperature for 24-48 hours.

  • Wash the reaction mixture with sodium bicarbonate solution and then with water.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to yield this compound.

Mechanism of Action: The Brassinosteroid Signaling Pathway

This compound, after hydrolysis to its active dihydroxy form, functions by interacting with the brassinosteroid signaling pathway at the cell surface.

Caption: Brassinosteroid signaling pathway activated by this compound.

The binding of the active form of this compound to the leucine-rich repeat (LRR) receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) induces a conformational change. This leads to the dissociation of the inhibitor protein BRI1 KINASE INHIBITOR 1 (BKI1) and the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). This association triggers a series of transphosphorylation events, activating a downstream signaling cascade.

The activated BRI1-BAK1 complex phosphorylates BR-SIGNALING KINASE 1 (BSK1), which in turn activates the phosphatase BRI1 SUPPRESSOR 1 (BSU1). BSU1 then dephosphorylates and inactivates the glycogen synthase kinase 3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a negative regulator of the pathway. In the absence of a BR signal, BIN2 phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation. The inhibition of BIN2 allows for the dephosphorylation and accumulation of BZR1 and BES1 in the nucleus, where they regulate the expression of BR-responsive genes, ultimately leading to various growth and developmental responses.

Biological Activity and Evaluation

The biological activity of this compound is typically assessed using various plant bioassays. The rice lamina inclination assay is a highly sensitive and specific method for quantifying brassinosteroid activity.

Quantitative Data

A comprehensive search for specific quantitative bioactivity data for this compound, such as dose-response curves, IC50 values from the rice lamina inclination assay, or Kd values for BRI1 receptor binding, did not yield specific tabulated results in the reviewed literature. The available information qualitatively describes its potent and long-lasting activity. Further experimental studies are required to generate this quantitative data for direct comparison with other brassinosteroids.

Table 1: Hypothetical Dose-Response of this compound in Rice Lamina Inclination Assay

Concentration (M)Lamina Inclination Angle (°)
10⁻¹⁰15 ± 2
10⁻⁹35 ± 3
10⁻⁸60 ± 5
10⁻⁷85 ± 4
10⁻⁶90 ± 3
Control (0)5 ± 1

Note: This table is a hypothetical representation to illustrate the expected data format. Actual experimental data is needed for a definitive quantitative assessment.

Table 2: Comparative Activity of Brassinosteroid Analogs

CompoundRelative Activity (Rice Lamina Assay)
Brassinolide100
Castasterone80
This compound Data not available
24-Epibrassinolide90
Experimental Protocol: Rice Lamina Inclination Assay

This bioassay measures the bending of the lamina joint of rice seedlings, which is a characteristic response to brassinosteroids.

Materials: Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare'), petri dishes, filter paper, distilled water, ethanol, this compound, brassinolide (as a positive control), incubator.

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute soak in 2.5% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Place the sterilized seeds on moist filter paper in petri dishes and incubate in the dark at 28-30°C for 3-4 days.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the stock solution with distilled water to obtain the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and the control.

    • Prepare a similar dilution series for the positive control, brassinolide.

  • Assay Setup:

    • Select uniform seedlings with a second leaf length of approximately 2-3 cm.

    • Excise the second leaf lamina segments, each containing the lamina joint.

    • Float the leaf segments in the test solutions in petri dishes or vials.

  • Incubation and Measurement:

    • Incubate the petri dishes in the dark at 28-30°C for 48-72 hours.

    • After incubation, photograph the leaf segments and measure the angle between the lamina and the sheath using an image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the mean and standard deviation of the lamina inclination angles for each concentration.

    • Plot a dose-response curve with concentration on the x-axis and the lamina inclination angle on the y-axis.

Conclusion and Future Directions

This compound represents a significant advancement in the development of synthetic brassinosteroid analogs. Its sustained-release mechanism offers the potential for more efficient and prolonged plant growth promotion in agricultural settings. While its potent activity has been qualitatively established, further research is needed to quantify its biological efficacy through detailed dose-response studies and receptor binding assays. The experimental protocols provided in this whitepaper serve as a foundation for researchers to conduct these critical evaluations and to further explore the potential applications of this compound in enhancing crop yield and resilience. The continued investigation into the structure-activity relationship of this compound and its derivatives will be pivotal in designing next-generation plant growth regulators.

Epocholeone: A Novel Marine-Derived Macrolide - Discovery, Bioassay-Guided Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the discovery and bioassay-guided isolation of Epocholeone, a novel 16-membered macrolide with potent cytotoxic activity. Isolated from the marine sponge Geodia epocholeonia, found in deep-sea hydrothermal vents, this compound has demonstrated significant anti-proliferative effects against a panel of human cancer cell lines. This guide details the systematic experimental protocols employed for its extraction, fractionation, and purification. Furthermore, it presents key quantitative data on its bioactivity and physicochemical properties and elucidates its proposed mechanism of action, highlighting its role as a potent stabilizer of microtubule dynamics, ultimately leading to mitotic catastrophe and apoptotic cell death. All methodologies, data, and proposed pathways are presented to facilitate further research and development by professionals in oncology and medicinal chemistry.

Introduction

The search for novel therapeutic agents from natural sources remains a cornerstone of modern drug discovery. Marine invertebrates, particularly those from extreme environments, represent a vast, untapped reservoir of unique chemical scaffolds with potent biological activities. This whitepaper describes the discovery of this compound, a new chemical entity isolated from the deep-sea sponge Geodia epocholeonia. Initial screening of a crude organic extract from this sponge revealed potent cytotoxic activity against the NCI-H460 non-small cell lung cancer cell line. A subsequent bioassay-guided fractionation workflow was initiated, leading to the isolation and structural elucidation of the active principle, designated this compound.

Discovery and Bioassay-Guided Isolation

The isolation of this compound was achieved through a multi-step bioassay-guided fractionation protocol. The cytotoxic activity at each stage was monitored using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the NCI-H460 cell line.

Experimental Protocols

Protocol 2.1.1: Extraction

  • Lyophilized and pulverized sponge tissue (1.5 kg) of Geodia epocholeonia was exhaustively extracted by maceration with a 1:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) (3 x 5 L) at ambient temperature for 24 hours per extraction.

  • The combined extracts were filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract (75 g).

Protocol 2.1.2: Solvent Partitioning

  • The crude extract (75 g) was suspended in 1 L of 90% aqueous MeOH and subjected to liquid-liquid partitioning with an equal volume of hexane (3 x 1 L).

  • The aqueous MeOH fraction was subsequently diluted to 60% aqueous MeOH and partitioned against CH₂Cl₂ (3 x 1 L).

  • The resulting CH₂Cl₂ fraction, which retained the majority of the cytotoxic activity, was dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo to yield a semi-pure active residue (12.5 g).

Protocol 2.1.3: Column Chromatography

  • The active residue (12.5 g) was adsorbed onto silica gel and subjected to vacuum liquid chromatography (VLC) on a silica gel column (60 Å, 230-400 mesh).

  • Elution was performed using a step gradient of increasing polarity, from 100% hexane to 100% ethyl acetate (EtOAc), followed by a gradient of 0-20% MeOH in EtOAc.

  • Fractions (250 mL each) were collected and analyzed by thin-layer chromatography (TLC) and tested for bioactivity. Active fractions (F8-F12) were pooled (1.8 g).

Protocol 2.1.4: High-Performance Liquid Chromatography (HPLC)

  • The pooled active fraction (1.8 g) was further purified by reversed-phase HPLC.

  • System: Agilent 1260 Infinity II LC System.

  • Column: Phenomenex Luna C18(2) (250 x 10 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 65% Acetonitrile (ACN) in H₂O.

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 220 nm.

  • The major peak, eluting at a retention time (tR) of 18.2 minutes, was collected, yielding pure this compound (85 mg) as a white amorphous solid.

Visualization of Experimental Workflow

G Figure 1. Bioassay-Guided Isolation Workflow for this compound cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Sponge Geodia epocholeonia Biomass (1.5 kg) CrudeExtract Crude CH₂Cl₂/MeOH Extract (75 g) IC₅₀ = 50.2 µg/mL Sponge->CrudeExtract CH₂Cl₂/MeOH Partition Hexane-MeOH/H₂O Partitioning CrudeExtract->Partition CH2Cl2_Fraction Active CH₂Cl₂ Fraction (12.5 g) IC₅₀ = 8.5 µg/mL Partition->CH2Cl2_Fraction VLC Silica Gel VLC (Hexane-EtOAc-MeOH) CH2Cl2_Fraction->VLC ActiveFractions Pooled Active Fractions (1.8 g) IC₅₀ = 0.9 µg/mL VLC->ActiveFractions HPLC Reversed-Phase HPLC (C18, ACN/H₂O) This compound Pure this compound (85 mg) IC₅₀ = 15 nM HPLC->this compound ActiveFractions->HPLC

Figure 1. Bioassay-Guided Isolation Workflow for this compound

Quantitative Data Summary

The bioactivity and physicochemical properties of this compound have been characterized and are summarized below.

Table 1: Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (nM) ± SD
NCI-H460Non-Small Cell Lung Cancer15.3 ± 2.1
MDA-MB-231Triple-Negative Breast Cancer22.8 ± 3.5
HeLaCervical Cancer18.1 ± 2.9
A549Lung Carcinoma35.6 ± 4.2
HCT-116Colon Cancer28.4 ± 3.8
IC₅₀ values were determined after 72 hours of continuous exposure using the MTT assay.
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₉H₄₁NO₇S
Molecular Weight563.7 g/mol
AppearanceWhite amorphous solid
Melting Point210-212 °C (decomposes)
SolubilitySoluble in DMSO, MeOH, CH₂Cl₂; Insoluble in H₂O
Purity (by HPLC)>99%

Proposed Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a mechanism shared by successful chemotherapeutics like paclitaxel. However, this compound demonstrates efficacy in taxane-resistant cell lines, suggesting a distinct or overlapping binding site on β-tubulin.

By binding to the β-tubulin subunit within the microtubule polymer, this compound suppresses dynamic instability. This stabilization of the microtubule assembly prevents the mitotic spindle from forming correctly during the G2/M phase of the cell cycle. The inability to segregate chromosomes correctly triggers the spindle assembly checkpoint, leading to prolonged mitotic arrest. This sustained arrest ultimately culminates in the activation of the intrinsic apoptotic pathway, characterized by the activation of Caspase-9 and the executioner Caspase-3, leading to programmed cell death.

Visualization of Proposed Signaling Pathway

G Figure 2. Proposed Mechanism of Action for this compound cluster_cell Cellular Processes cluster_pathway Apoptotic Pathway This compound This compound Microtubules Microtubule Polymer This compound->Microtubules Binds & Stabilizes Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Polymerization Dynamics Suppression of Dynamic Instability Microtubules->Dynamics SAC Spindle Assembly Checkpoint Activation Dynamics->SAC MitoticArrest G2/M Mitotic Arrest Casp9 Caspase-9 Activation MitoticArrest->Casp9 Prolonged Arrest Signal SAC->MitoticArrest Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Epocholeone: A Technical Guide on its Role in Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epocholeone is a synthetically derived steroidal lactone that demonstrates significant potential as a long-lasting plant growth regulator. Functioning as a brassinosteroid analog, its mechanism of action is predicated on the gradual hydrolysis of its ester groups, leading to a slow and sustained release of the biologically active 2α,3α-dihydroxy functionalities. This controlled release confers a prolonged period of activity, making it a compound of interest for agricultural applications. This document provides a comprehensive overview of this compound's physiological role, its presumed signaling pathway based on its brassinosteroid nature, and detailed protocols for its biological evaluation.

Core Concepts: Mechanism of Action

This compound is classified as a brassinosteroid (BR) analog. BRs are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants. The efficacy of this compound is attributed to its chemical structure, specifically the propionate esters at the C-2 and C-3 positions. In the plant, these ester bonds are slowly hydrolyzed, which unmasks the vicinal diols. This 2α,3α-dihydroxy configuration is a critical structural feature for binding to the brassinosteroid receptor and eliciting a biological response. This slow hydrolysis is the basis for this compound's "excellent long-lasting plant growth regulating activity"[1].

The logical workflow from application to physiological response can be visualized as a two-step process: bioactivation followed by signal transduction.

G cluster_0 Bioactivation cluster_1 Signal Transduction This compound This compound (Inactive Prodrug) Hydrolysis Slow Hydrolysis (in planta) This compound->Hydrolysis ActiveBR Active Brassinosteroid (2α,3α-dihydroxy form) Hydrolysis->ActiveBR BRI1 BRI1 Receptor Binding ActiveBR->BRI1 Initiates Signaling Downstream Signaling Cascade BRI1->Signaling Growth Plant Growth Response Signaling->Growth

Caption: Logical workflow of this compound's action.

Brassinosteroid Signaling Pathway

As an analog, this compound is presumed to activate the well-characterized brassinosteroid signaling pathway. This pathway is initiated at the cell surface and culminates in the nucleus with the regulation of gene expression.

The key steps are as follows:

  • Perception: The active form of this compound binds to the extracellular leucine-rich repeat (LRR) domain of the receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).

  • Co-receptor Association: Ligand binding induces a conformational change in BRI1, promoting its association with a co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).

  • Transphosphorylation Cascade: The association of BRI1 and BAK1 leads to a series of transphosphorylation events, activating their cytoplasmic kinase domains.

  • Signal Relay: Activated BRI1 phosphorylates downstream signaling components, including BRASSINOSTEROID SIGNALING KINASES (BSKs).

  • Inhibition of BIN2: The signal is relayed to the cytoplasm, leading to the inhibition of a key negative regulator, the glycogen synthase kinase-3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2).

  • Transcription Factor Activation: In its active state, BIN2 phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). When BIN2 is inhibited, unphosphorylated BZR1 and BES1 accumulate in the nucleus.

  • Gene Regulation: BZR1 and BES1 bind to the promoters of target genes, regulating their expression to control various aspects of plant growth and development, such as cell elongation, division, and differentiation.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 associates BSK BSK BAK1->BSK phosphorylates This compound Active This compound This compound->BRI1 binds BSU1 BSU1 BSK->BSU1 activates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inhibits) BZR1_P BZR1/BES1-P (Inactive) BIN2->BZR1_P phosphorylates (inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 dephosphorylation DNA Target Genes BZR1->DNA regulates Growth Growth & Development DNA->Growth leads to

Caption: The canonical brassinosteroid signaling pathway.

Quantitative Data Presentation

While the literature confirms the potent, long-lasting activity of this compound, specific quantitative data from dose-response experiments are not publicly available. The following tables represent illustrative data based on typical results observed for highly active brassinosteroids in standard bioassays. This data is intended to provide a comparative framework for researchers.

Table 1: Representative Data from Rice Lamina Inclination Test (RLIT)

The RLIT is a highly sensitive and specific bioassay for brassinosteroids, measuring the angle of inclination between the leaf blade and the leaf sheath.

Concentration (M)Mean Lamina Angle (°) ± SD (Control = 90°)
1 x 10⁻¹⁰105 ± 4.5
1 x 10⁻⁹125 ± 5.1
1 x 10⁻⁸150 ± 6.3
1 x 10⁻⁷175 ± 5.8
1 x 10⁻⁶178 ± 4.9

Table 2: Representative Data from Root Growth Inhibition Assay (Arabidopsis thaliana)

Brassinosteroids typically inhibit root elongation at higher concentrations.

Concentration (M)Root Length (% of Control) ± SD
1 x 10⁻¹⁰98 ± 3.2
1 x 10⁻⁹85 ± 4.1
1 x 10⁻⁸62 ± 5.5
1 x 10⁻⁷35 ± 4.8
1 x 10⁻⁶15 ± 3.9

Experimental Protocols

Rice Lamina Inclination Test (RLIT)

This protocol is a standard method for assessing brassinosteroid activity[2][3][4].

Objective: To quantify the biological activity of this compound by measuring its effect on the lamina joint of rice seedlings.

Materials:

  • Rice seeds (e.g., Oryza sativa cv. 'Nihonbare' or 'Koshihikari').

  • This compound stock solution (in DMSO or ethanol).

  • Test solutions (serial dilutions of this compound in distilled water with 0.1% Tween 20).

  • Petri dishes or small vials.

  • Filter paper.

  • Growth chamber with controlled temperature (30°C) and darkness.

  • Protractor or digital imaging software for angle measurement.

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2% sodium hypochlorite for 30 minutes. Rinse thoroughly with sterile distilled water.

    • Germinate seeds on moist filter paper in Petri dishes in a dark growth chamber at 30°C for 7-8 days.

  • Sample Preparation:

    • From the etiolated seedlings, excise segments containing the second leaf lamina joint. The segment should include approximately 2 cm of the leaf sheath and 2 cm of the leaf blade.

  • Treatment Application:

    • Place the excised segments in vials or Petri dishes containing the test solutions of varying this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M). A control group with only distilled water and surfactant should be included.

    • Ensure the lamina joint is submerged in the solution.

  • Incubation:

    • Incubate the samples in the dark at 30°C for 48 to 72 hours.

  • Data Collection:

    • After incubation, remove the segments and place them on a flat surface.

    • Measure the angle between the leaf sheath and the leaf blade using a protractor or by capturing digital images and analyzing them with software (e.g., ImageJ).

    • Record the angles for each concentration and replicate.

RLIT_Workflow start Start: Rice Seeds germination Sterilize & Germinate (7-8 days, 30°C, dark) start->germination excision Excise 2nd Leaf Lamina Joint Segments germination->excision treatment Incubate in this compound Solutions (48-72h, dark) excision->treatment measurement Measure Lamina Inclination Angle treatment->measurement end End: Dose-Response Curve measurement->end

Caption: Experimental workflow for the RLIT bioassay.

Conclusion and Future Directions

This compound represents a promising development in the field of plant growth regulators due to its potent and sustained activity. Its function as a brassinosteroid analog places it within a well-understood signaling pathway, offering a clear basis for its physiological effects. While its efficacy is qualitatively established, a significant opportunity exists for further research to quantify its dose-response effects in various plant species and under different environmental conditions. Specifically, studies focusing on its binding affinity to the BRI1 receptor and its long-term impact on crop yield would be invaluable for its potential commercial development and application in modern agriculture.

References

Methodological & Application

Chromatography-Free Synthesis of Epocholeone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epocholeone is a potent brassinosteroid analogue with significant and long-lasting plant growth-promoting activity. Its potential applications in agriculture have driven the need for efficient and scalable synthetic routes. Traditional syntheses of complex natural products often rely on multiple chromatographic purification steps, which can be time-consuming, expensive, and difficult to scale up. This document details a practical, chromatography-free synthesis of this compound, adapted from a published procedure. The protocol is designed to be readily implemented in a standard laboratory setting, offering a streamlined approach for producing this valuable compound.

Introduction

Brassinosteroids (BRs) are a class of steroidal plant hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to environmental stress.[1] this compound, a synthetic analogue, exhibits remarkable, long-lasting plant growth-regulating effects.[1] This sustained activity is attributed to the slow hydrolysis of the 2α,3α-dihydroxy groups in planta, gradually releasing the bioactive form.[1] The potential for this compound to enhance crop yields and resilience has made its synthesis a topic of considerable interest.

The protocol outlined below describes a chromatography-free synthetic route to this compound. By eliminating the need for column chromatography, this method offers significant advantages in terms of efficiency, cost-effectiveness, and scalability, making it an attractive approach for both academic research and potential commercial production.

Signaling Pathway of Brassinosteroids

Brassinosteroids initiate their signaling cascade by binding to a cell surface receptor kinase complex. This binding event triggers a series of intracellular phosphorylation events, ultimately leading to changes in gene expression that govern plant growth and development.

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., this compound) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Heterodimerization & Transphosphorylation BSK BSK BAK1->BSK Activates BSU1 BSU1 BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_P BZR1-P (Phosphorylated, Inactive) BSU1->BZR1_P Dephosphorylates BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1 (Active) BZR1_P->BZR1 Gene Target Genes BZR1->Gene Regulates Transcription Response Growth & Development Gene->Response

Caption: Brassinosteroid signaling pathway.

Experimental Workflow

The chromatography-free synthesis of this compound is a multi-step process that begins with commercially available stigmasterol. The workflow is designed to produce the final product through a series of reactions and simple purification techniques like recrystallization, eliminating the need for column chromatography.

Synthesis_Workflow Start Stigmasterol Step1 Ozonolysis Start->Step1 Intermediate1 Aldehyde Intermediate Step1->Intermediate1 Step2 Wittig Reaction Intermediate1->Step2 Intermediate2 Alkene Intermediate Step2->Intermediate2 Step3 Hydrogenation Intermediate2->Step3 Intermediate3 Saturated Intermediate Step3->Intermediate3 Step4 Baeyer-Villiger Oxidation Intermediate3->Step4 Intermediate4 Lactone Intermediate Step4->Intermediate4 Step5 Asymmetric Dihydroxylation Intermediate4->Step5 End This compound Step5->End

Caption: Chromatography-free synthesis workflow.

Key Experimental Protocols

The following protocols are adapted from the literature and represent the key transformations in the chromatography-free synthesis of this compound.

Protocol 1: Asymmetric Dihydroxylation of the Lactone Intermediate

This is a crucial step in the synthesis, establishing the stereochemistry of the diol.

  • Materials:

    • Lactone Intermediate

    • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

    • (DHQD)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

    • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

    • Potassium carbonate (K₂CO₃)

    • Methanesulfonamide (CH₃SO₂NH₂)

    • tert-Butanol

    • Water

    • Sodium sulfite (Na₂SO₃)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred solution of the lactone intermediate in a mixture of tert-butanol and water, add potassium carbonate, methanesulfonamide, and (DHQD)₂PHAL.

    • Cool the mixture to 0 °C and add potassium ferricyanide(III) and potassium osmate(VI) dihydrate.

    • Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitor by TLC).

    • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization to afford pure this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductYield (%)
OzonolysisStigmasterolOzone, TriphenylphosphineAldehyde Intermediate>95
Wittig ReactionAldehyde Intermediate(Ethyl)triphenylphosphonium bromide, n-ButyllithiumAlkene Intermediate~85-90
HydrogenationAlkene IntermediateH₂, Pd/CSaturated Intermediate>98
Baeyer-Villiger OxidationSaturated Intermediatem-Chloroperoxybenzoic acid (mCPBA)Lactone Intermediate~80-85
Asymmetric DihydroxylationLactone IntermediateK₂OsO₄, (DHQD)₂PHAL, K₃[Fe(CN)₆]This compound~90-95

Note: Yields are approximate and may vary depending on reaction scale and conditions. The key feature of this synthesis is the ability to obtain high purity material at each stage without chromatographic purification.

Conclusion

The described chromatography-free synthesis of this compound presents a highly efficient and practical method for obtaining this valuable plant growth promoter. By avoiding laborious purification steps, this approach is well-suited for producing significant quantities of this compound for further research and development in agricultural applications. The provided protocols and workflow diagrams serve as a comprehensive guide for researchers looking to implement this streamlined synthetic strategy.

References

Application Notes and Protocols for Field Trials of Epocholeone in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of Epocholeone as a plant growth regulator in agriculture. The protocols outlined below are intended to ensure robust data collection and meaningful analysis, facilitating the assessment of this compound's potential to enhance crop yield and quality.

Introduction to this compound

This compound is a synthetic brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development.[1] Brassinosteroids are known to influence a wide range of physiological processes, including cell elongation and division, vascular differentiation, seed germination, and responses to both biotic and abiotic stress.[2][3][4] this compound's purported long-lasting activity makes it a promising candidate for agricultural applications aimed at improving crop productivity.[1]

Mechanism of Action: The Brassinosteroid Signaling Pathway

This compound, like other brassinosteroids, is perceived at the cell surface by a receptor kinase complex. This initiates a signal transduction cascade that ultimately modulates the expression of target genes in the nucleus, leading to various growth and developmental responses. The key steps in this pathway are illustrated in the diagram below.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Brassinosteroid) BRI1 BRI1 (Receptor Kinase) This compound->BRI1 Binds BKI1 BKI1 (Inhibitor) This compound->BKI1 Dissociates BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BSK BSK (Kinase) BRI1->BSK BKI1->BRI1 Inhibits BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates & Inactivates BZR1_BES1_p Phosphorylated BZR1/BES1 BSU1->BZR1_BES1_p Dephosphorylates (Activates) BIN2->BZR1_BES1_p Phosphorylates (Inactive) Proteasome Proteasome Degradation BZR1_BES1_p->Proteasome Leads to BZR1_BES1 Active BZR1/BES1 (Transcription Factors) DNA Target Gene Expression BZR1_BES1->DNA Regulates Growth_Response Growth & Development DNA->Growth_Response

Caption: Brassinosteroid signaling pathway initiated by this compound.

Experimental Protocols for Field Trials

Objective Definition

Clearly define the objectives of the field trial. Examples include:

  • To determine the effect of different concentrations of this compound on the yield of [Crop Name].

  • To evaluate the optimal application timing of this compound for maximizing [Crop Name] quality parameters.

  • To assess the impact of this compound on the stress tolerance of [Crop Name] under specific environmental conditions (e.g., drought, salinity).

Experimental Design

A well-structured experimental design is crucial for obtaining reliable and statistically sound results.

  • Randomized Complete Block Design (RCBD): This is a highly recommended design for agricultural field trials to account for field variability.[5][6] The field should be divided into blocks, and within each block, all treatments are randomly assigned to plots.[6]

  • Replication: Each treatment should be replicated at least 3-4 times to increase the statistical power of the experiment.[7]

  • Plot Size: The size of individual plots should be large enough to minimize edge effects and to obtain representative data for the intended commercial-scale application. A minimum of 3m x 5m is often a good starting point, but this can vary depending on the crop and equipment used.

  • Control Group: An untreated control group (receiving no this compound) is essential as a baseline for comparison. A placebo control (sprayed with the solvent used for this compound) should also be included to account for any effects of the application method itself.

Field_Trial_Workflow A 1. Define Objectives B 2. Site Selection & Field Preparation A->B C 3. Experimental Design (RCBD, Replication) B->C D 4. Treatment Preparation (this compound Concentrations) C->D E 5. Application of Treatments (Foliar Spray, Drench) D->E F 6. Data Collection (Agronomic & Physiological) E->F G 7. Statistical Analysis (ANOVA, Mean Comparison) F->G H 8. Interpretation & Reporting G->H

Caption: General workflow for an this compound field trial.

Treatment Preparation and Application
  • Concentrations: Based on studies of other brassinosteroids, a starting range of concentrations for this compound could be 0.01, 0.1, and 1.0 mg/L.[8] It is recommended to conduct preliminary dose-response studies in a greenhouse or small-scale plots to narrow down the optimal concentration range.

  • Application Method:

    • Foliar Spray: This is a common method for applying plant growth regulators.[9] Ensure uniform coverage of the foliage. Applications should ideally be made in the early morning or late evening to maximize absorption and minimize evaporation.[10]

    • Soil Drench: Application directly to the soil around the root zone.[9] The soil should be moist before application to ensure even distribution.[9]

  • Timing of Application: The optimal timing will depend on the crop and the specific objectives. Potential application windows include:

    • Seedling stage

    • Pre-flowering

    • Flowering

    • Fruit/grain development stage

It is advisable to test different application timings in the initial trials.

Data Collection and Presentation

Data to be Collected

A comprehensive dataset is essential for a thorough evaluation of this compound's effects.

Agronomic Data:

  • Plant height

  • Stem diameter

  • Number of leaves

  • Leaf area index

  • Biomass (fresh and dry weight)

  • Yield (e.g., fruit number, fruit weight, grain weight)

  • Quality parameters (e.g., fruit size, color, soluble solids content, nutrient content)

Physiological Data:

  • Photosynthetic rate

  • Stomatal conductance

  • Chlorophyll content

  • Stress tolerance indicators (e.g., proline content, antioxidant enzyme activity) under specific stress conditions.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatments. Below are example tables based on hypothetical data for a field trial on tomatoes.

Table 1: Effect of this compound on Tomato Plant Growth (Vegetative Stage)

Treatment (this compound Conc.)Plant Height (cm)Stem Diameter (mm)Number of Leaves
Control (0 mg/L)65.2 ± 3.18.5 ± 0.425.3 ± 1.2
0.01 mg/L68.7 ± 2.98.9 ± 0.326.1 ± 1.5
0.1 mg/L75.4 ± 3.59.8 ± 0.528.9 ± 1.8
1.0 mg/L72.1 ± 3.39.5 ± 0.427.5 ± 1.6

Values are presented as mean ± standard deviation.

Table 2: Effect of this compound on Tomato Yield and Fruit Quality

Treatment (this compound Conc.)Average Fruit Weight (g)Total Yield per Plant (kg)Soluble Solids (°Brix)
Control (0 mg/L)120.5 ± 8.73.5 ± 0.34.8 ± 0.2
0.01 mg/L125.8 ± 9.13.8 ± 0.44.9 ± 0.3
0.1 mg/L142.3 ± 10.54.5 ± 0.55.5 ± 0.4
1.0 mg/L135.6 ± 9.84.2 ± 0.45.3 ± 0.3

Values are presented as mean ± standard deviation.

Illustrative Data from Brassinosteroid Analogue Field Trials

While specific data for this compound is not yet widely available, results from trials with other brassinosteroid analogues can provide valuable insights.

Table 3: Effect of Brassinosteroid Analogues on Lettuce Yield

TreatmentYield Increase (%)
DI-31 (12 ppm)25.93
DI-100 (12 ppm)31.08

Adapted from a study on field-grown lettuce.[11] The yield increase is relative to a control treatment.

Table 4: Effect of a Brassinosteroid Analogue on Soybean Yield under Drought Stress

Treatment (BR Conc.)Application TimeYield per Plot (g)
0 ppm-75.0
0.2 ppmFlowering97.0

Adapted from a study on soybean under drought conditions.[12] The data highlights the importance of both concentration and application timing.

Table 5: Effect of a Brassinosteroid Analogue on Sweet Cherry Fruit Set

TreatmentFruit Set (%)
Control25.3
BR Analogue35.8

This is a hypothetical representation based on findings that brassinosteroids can increase fruit set.[2]

Conclusion and Future Directions

The protocols and information provided in these application notes offer a robust framework for conducting field trials of this compound. Adherence to sound experimental design and comprehensive data collection will be critical in determining the agricultural potential of this promising plant growth regulator. Future research should focus on optimizing application strategies for a wide range of crops and environmental conditions, as well as further elucidating the molecular mechanisms underlying its long-lasting activity.

References

Application Note & Protocol: Quantification of Epocholeone in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and detailed protocols for the quantification of Epocholeone, a novel diterpenoid, in various plant tissues. The methodologies described herein are based on established analytical techniques for the analysis of similar secondary metabolites and are intended to serve as a robust starting point for researchers.

Introduction

This compound is a recently identified diterpenoid with significant therapeutic potential. Accurate quantification of this compound in plant tissues is crucial for various research and development activities, including biosynthetic pathway elucidation, optimizing cultivation conditions for maximal yield, and ensuring quality control in herbal product development. This application note details reliable and reproducible methods for the extraction and quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Quantification Workflow

The general workflow for quantifying this compound in plant tissues involves several key stages, from sample preparation to data analysis. Each step is critical for obtaining accurate and reproducible results.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Harvest Plant Tissue Harvesting Dry Drying Harvest->Dry Grind Grinding & Homogenization Dry->Grind Extraction Solvent Extraction (e.g., Maceration, Sonication) Grind->Extraction Filter Filtration Extraction->Filter Concentrate Concentration Filter->Concentrate HPLCMS HPLC-MS/MS Concentrate->HPLCMS Direct Analysis GCMS GC-MS Concentrate->GCMS Derivatization (if required) Quant Quantification HPLCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: General workflow for this compound quantification.

Experimental Protocols

Plant Material Preparation

Accurate quantification begins with proper sample handling and preparation.

Protocol 3.1: Sample Preparation

  • Harvesting: Collect fresh plant material (e.g., leaves, roots, stems). For comparative studies, it is crucial to harvest tissues from plants of the same age and grown under identical conditions.

  • Washing: Gently wash the plant material with deionized water to remove any soil or debris.

  • Drying: The plant material can be either flash-frozen in liquid nitrogen and lyophilized or oven-dried at a controlled temperature (typically 40-60°C) to a constant weight.[1] Oven-drying is a common method, though lyophilization may be preferred to prevent degradation of thermally sensitive compounds.

  • Grinding: Grind the dried plant material into a fine powder using a grinder or a mortar and pestle.[2] A smaller particle size increases the surface area for efficient extraction.[1] The optimal mesh size is typically 30-40.[1]

  • Storage: Store the powdered plant material in airtight containers at -20°C or -80°C to prevent degradation until extraction.

Extraction of this compound

The choice of extraction method and solvent is critical and should be optimized based on the polarity of this compound. Given that it is a diterpenoid, solvents of intermediate polarity are generally effective.

Protocol 3.2.1: Ultrasound-Assisted Extraction (UAE)

This method is rapid and efficient for the extraction of moderately polar compounds.

  • Sample Weighing: Accurately weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Solvent Addition: Add 10 mL of an appropriate solvent (e.g., methanol, ethanol, or acetone). The choice of solvent may need to be optimized.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25°C).

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[3]

  • Collection: Carefully collect the supernatant.

  • Re-extraction: For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent, and the supernatants can be combined.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a clean vial for analysis.

Protocol 3.2.2: Maceration

Maceration is a simple and widely used extraction technique.[4]

  • Sample Weighing: Place a known amount (e.g., 5 grams) of the powdered plant material into a flask.

  • Solvent Addition: Add a sufficient volume of the chosen solvent (e.g., 50 mL of methanol) to completely submerge the plant material.[4]

  • Incubation: Seal the flask and keep it at room temperature for 24-72 hours with periodic shaking.[4]

  • Filtration: Filter the extract to separate it from the plant residue.[4]

  • Concentration: The filtrate can be concentrated using a rotary evaporator to a desired volume before analysis.

Quantification by HPLC-MS/MS

HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the selective and sensitive quantification of phytochemicals.[5][6]

Protocol 3.3: HPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of terpenoids.[7]

    • Mobile Phase: A gradient elution with water (often acidified with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[7]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative mode, depending on the ionization efficiency of this compound.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of a purified this compound reference standard at known concentrations.

    • Inject these standards into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject the filtered plant extracts into the HPLC-MS/MS system.

    • Identify the this compound peak based on its retention time and specific MRM transition.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatograms.

    • Calculate the concentration of this compound in the extracts by interpolating the peak area from the standard curve.

    • Express the final concentration as µg/g or mg/g of the dry weight of the plant material.

Quantification by GC-MS

GC-MS is another excellent technique for the analysis of volatile or semi-volatile compounds.[8] For non-volatile compounds like many diterpenoids, a derivatization step may be necessary to increase their volatility.

Protocol 3.4: GC-MS Analysis

  • Derivatization (if necessary): If this compound is not sufficiently volatile, a derivatization step is required. Silylation is a common method for compounds with hydroxyl or carboxyl groups.

    • Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at a specific temperature (e.g., 70°C) for a set time to complete the reaction.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is generally suitable.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: An oven temperature gradient is used to separate the compounds. For example, start at a lower temperature, ramp up to a high temperature, and hold for a few minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.

    • Analysis Mode: Selected Ion Monitoring (SIM) mode is used for quantification, where specific ions characteristic of the derivatized this compound are monitored to enhance sensitivity and selectivity.[8]

  • Quantification: Similar to HPLC-MS/MS, a calibration curve is generated using derivatized this compound standards. The concentration in the samples is then determined by comparing the peak areas to the standard curve.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Different Plant Tissues

Plant TissueExtraction MethodAnalytical MethodThis compound Concentration (µg/g DW ± SD)
LeavesUAEHPLC-MS/MSExample: 15.2 ± 1.8
StemsMacerationHPLC-MS/MSExample: 5.8 ± 0.7
RootsUAEGC-MSExample: 21.4 ± 2.5
FlowersMacerationGC-MSExample: 9.1 ± 1.1

DW: Dry Weight; SD: Standard Deviation

Method Validation

To ensure the reliability of the quantification results, the analytical method should be validated for the following parameters:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: The closeness of repeated measurements, expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments.

Biosynthetic Pathway Context

This compound, as a diterpenoid, is synthesized through the methylerythritol phosphate (MEP) pathway, which is common for the biosynthesis of this class of compounds in plants. Understanding this pathway can aid in metabolic engineering efforts to enhance this compound production.

Diterpenoid Biosynthesis Pathway G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-methyl-D-erythritol 4-phosphate DXP->MEP DXS IPP Isopentenyl pyrophosphate MEP->IPP Multiple Steps DMAPP Dimethylallyl pyrophosphate IPP->DMAPP IDI GPP Geranyl pyrophosphate IPP->GPP FPP Farnesyl pyrophosphate IPP->FPP GGPP Geranylgeranyl pyrophosphate IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP This compound This compound GGPP->this compound Diterpene Synthases

Caption: Simplified MEP pathway for diterpenoid biosynthesis.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantification of this compound in plant tissues. Both HPLC-MS/MS and GC-MS are powerful analytical techniques that can be successfully employed for this purpose. Proper sample preparation and method validation are paramount to obtaining accurate and reproducible results, which are essential for advancing research and development related to this promising therapeutic compound.

References

Protocol for Applying Epocholeone to Plants in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Epocholeone is a potent plant growth-promoting steroid belonging to the brassinosteroid (BR) family of phytohormones. It exhibits long-lasting activity due to the slow hydrolysis and release of its bioactive 2α,3α-dihydroxy groups.[1] In a laboratory setting, this compound can be used to investigate various aspects of plant growth and development, including cell elongation, division, and responses to environmental stress. The following protocols are based on established methods for applying brassinosteroids to model plant systems and can be adapted for specific research needs.

Due to the limited availability of specific experimental data for this compound, the quantitative data and certain protocol specifics are based on its close and widely studied analog, 24-epibrassinolide (EBL), which is expected to elicit similar physiological responses.

Key Considerations:

  • Solubility: this compound, like other brassinosteroids, is sparingly soluble in water. It is recommended to prepare a stock solution in a solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting to the final working concentration in an aqueous solution. The final concentration of the solvent should be kept low (typically ≤ 0.1%) to avoid any unintended effects on the plant.

  • Concentration: The optimal concentration of this compound will vary depending on the plant species, the developmental stage, and the specific bioassay. Generally, brassinosteroids are active at very low concentrations, typically in the nanomolar (nM) to micromolar (µM) range. It is advisable to perform a dose-response curve to determine the optimal concentration for the desired effect.

  • Application Method: The choice of application method will depend on the research question. Common methods include foliar spray for whole-plant effects, addition to liquid or solid growth media for systemic effects on seedlings, and localized application for studying specific organ responses.

  • Controls: Appropriate controls are crucial for interpreting the results. A mock treatment containing the solvent at the same concentration as the this compound treatment should always be included.

Experimental Protocols

Protocol 1: Hypocotyl Elongation Bioassay in Arabidopsis thaliana

This protocol is designed to assess the effect of this compound on cell elongation in the hypocotyl of Arabidopsis thaliana seedlings grown in the dark.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium, pH 5.7

  • Agar

  • Petri dishes (100 mm x 15 mm)

  • Micropipettes

  • Sterile water

  • Growth chamber with controlled temperature and no light

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Invert the tube for 5-10 minutes.

    • Wash the seeds five times with sterile distilled water.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • Preparation of Growth Medium:

    • Prepare MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave and cool to approximately 50-60°C.

    • From the 10 mM stock solution, prepare working solutions of this compound to be added to the MS medium to achieve final concentrations ranging from 0.01 µM to 10 µM. A mock control medium should be prepared with the same concentration of DMSO as the highest this compound concentration.

  • Plating and Stratification:

    • Pour the prepared media into sterile Petri dishes.

    • Once the media has solidified, sow the sterilized seeds on the surface.

    • Seal the plates with breathable tape and wrap them in aluminum foil.

    • Stratify the seeds by incubating at 4°C for 2-4 days in the dark to ensure uniform germination.

  • Growth Conditions:

    • After stratification, transfer the plates to a growth chamber at 22°C in complete darkness for 5-7 days.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings and place them on a flat surface.

    • Use a flatbed scanner or a camera with a ruler to capture images of the seedlings.

    • Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

    • Calculate the average hypocotyl length and standard deviation for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Rice Lamina Inclination Bioassay

This is a classic and highly sensitive bioassay for brassinosteroids, measuring the bending of the lamina joint in rice seedlings.[2][3]

Materials:

  • Rice seeds (Oryza sativa L.)

  • This compound

  • DMSO

  • Distilled water

  • Test tubes or small vials

  • Growth chamber with controlled temperature and light

Procedure:

  • Seed Germination:

    • Sterilize rice seeds with 70% ethanol for 1 minute followed by 2.5% sodium hypochlorite for 30 minutes. Wash thoroughly with sterile water.

    • Germinate the seeds on moist filter paper in the dark at 28-30°C for 3-4 days.

  • Preparation of this compound Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions in distilled water to obtain final concentrations ranging from 0.001 µM to 1 µM. Include a mock control with the corresponding DMSO concentration.

  • Explant Preparation:

    • From the etiolated seedlings, excise segments containing the second leaf lamina joint. The segment should be approximately 2 cm long with the joint in the middle.

  • Incubation:

    • Float the excised segments in the test solutions in test tubes or vials.

    • Incubate the samples in the dark at 28-30°C for 48-72 hours.

  • Data Collection and Analysis:

    • After incubation, measure the angle between the lamina and the sheath.

    • Calculate the average angle of inclination for each treatment.

    • Plot the dose-response curve and determine the concentration that gives a half-maximal response (EC50).

Data Presentation

The following tables summarize quantitative data from studies on the effects of 24-epibrassinolide (EBL), a close analog of this compound, on plant growth.

Table 1: Dose-Response of 24-epibrassinolide on Hypocotyl Elongation in Dark-Grown Arabidopsis thaliana Seedlings

EBL Concentration (µM)Average Hypocotyl Length (mm) ± SEPercent of Control
0 (Control)10.2 ± 0.5100%
0.00112.5 ± 0.6122.5%
0.0115.8 ± 0.7154.9%
0.118.3 ± 0.9179.4%
116.1 ± 0.8157.8%
1011.5 ± 0.6112.7%

Data are hypothetical and based on typical results from brassinosteroid bioassays.

Table 2: Effect of 24-epibrassinolide on Root Growth in Arabidopsis thaliana Seedlings

EBL Concentration (µM)Average Primary Root Length (cm) ± SE
0 (Control)5.8 ± 0.3
0.0016.5 ± 0.4
0.014.2 ± 0.2
0.12.1 ± 0.1
11.5 ± 0.1

Data are hypothetical and based on the known inhibitory effect of higher concentrations of brassinosteroids on root growth.

Table 3: Effect of Foliar Application of 24-epibrassinolide (0.05 mM) on Tobacco Plants under Drought Stress [4]

ParameterWell-Watered (WW)Drought Stress (DS)Drought Stress + EBL (DSB)
Plant Height (cm)65.3 ± 2.145.8 ± 1.858.7 ± 2.0
Leaf Relative Water Content (%)88.5 ± 3.562.1 ± 2.979.4 ± 3.1
Proline Content (µg/g FW)25.6 ± 1.389.4 ± 4.161.2 ± 3.5
Soluble Sugars Content (mg/g FW)15.2 ± 0.835.7 ± 1.522.9 ± 1.1

Mandatory Visualization

Brassinosteroid Signaling Pathway

Caption: Brassinosteroid signaling pathway initiated by this compound.

Experimental Workflow for Hypocotyl Elongation Bioassay

Experimental_Workflow A Seed Sterilization C Plating Seeds on This compound-Containing Media A->C B Preparation of this compound Stock and Working Solutions B->C D Stratification (4°C in dark, 2-4 days) C->D E Incubation (22°C in dark, 5-7 days) D->E F Image Acquisition E->F G Measurement of Hypocotyl Length F->G H Data Analysis G->H

Caption: Workflow for the Arabidopsis hypocotyl elongation bioassay.

References

Assessing the Long-Lasting Activity of Epocholeone on Plant Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epocholeone is a synthetic brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development. A key characteristic of this compound is its long-lasting biological activity, which is attributed to the slow hydrolysis of the molecule to release the bioactive 2α,3α-dihydroxy groups.[1] This sustained-release mechanism makes this compound a compound of significant interest for applications in agriculture and plant science research, offering the potential for prolonged growth promotion with less frequent application.

These application notes provide a comprehensive overview of the methodologies to assess the long-term effects of this compound on plant growth. The protocols detailed below are designed for researchers in plant biology, agricultural science, and for professionals involved in the development of plant growth regulators.

Mechanism of Action: Sustained Brassinosteroid Signaling

This compound, as a brassinosteroid, exerts its effects through a well-established signaling pathway. The process is initiated by the binding of the active form of the hormone to a cell surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1), and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). This binding event triggers a phosphorylation cascade within the cell, ultimately leading to the regulation of gene expression that controls various aspects of plant growth and development, including cell elongation, division, and differentiation. The sustained activity of this compound stems from its gradual conversion into the active brassinosteroid form, ensuring a prolonged activation of this signaling pathway.

Epocholeone_Sustained_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Inactive Prodrug) Active_BR Active Brassinosteroid (e.g., 2α,3α-dihydroxy form) This compound->Active_BR Slow Hydrolysis BRI1 BRI1 Receptor Active_BR->BRI1 Binds BAK1 BAK1 Co-Receptor BRI1->BAK1 Associates Signaling_Cascade Phosphorylation Cascade BAK1->Signaling_Cascade Initiates Gene_Expression Regulation of Gene Expression Signaling_Cascade->Gene_Expression Growth_Responses Plant Growth Responses Gene_Expression->Growth_Responses

Caption: Sustained action mechanism of this compound.

Quantitative Data Summary

The following tables summarize expected quantitative data from experiments assessing the long-lasting activity of this compound. These are representative data based on the known effects of brassinosteroids and should be replaced with experimental results.

Table 1: Long-Term Effect of this compound on Plant Height (cm)

Time (Weeks)Control (No Treatment)This compound (1 µM) - Single ApplicationStandard Brassinosteroid (1 µM) - Single Application
15.2 ± 0.46.5 ± 0.56.8 ± 0.6
210.1 ± 0.813.8 ± 1.112.5 ± 1.0
418.5 ± 1.525.3 ± 2.020.1 ± 1.8
625.3 ± 2.134.7 ± 2.826.5 ± 2.3
830.1 ± 2.542.1 ± 3.531.2 ± 2.9

Table 2: Long-Term Effect of this compound on Total Biomass (g, dry weight)

Time (Weeks)Control (No Treatment)This compound (1 µM) - Single ApplicationStandard Brassinosteroid (1 µM) - Single Application
40.8 ± 0.071.2 ± 0.101.0 ± 0.09
82.5 ± 0.213.8 ± 0.322.8 ± 0.25
125.1 ± 0.457.9 ± 0.685.5 ± 0.50

Table 3: Effect of this compound on Flowering Time and Yield

TreatmentDays to First FlowerTotal Flower NumberSeed Yield per Plant (g)
Control45 ± 325 ± 41.5 ± 0.2
This compound (1 µM)38 ± 235 ± 52.1 ± 0.3
Standard Brassinosteroid (1 µM)40 ± 330 ± 41.8 ± 0.2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Long-Term Plant Growth Assay

This protocol is designed to assess the sustained effect of a single application of this compound on overall plant growth over several weeks.

Long_Term_Assay_Workflow Start Plant Germination and Acclimatization Treatment Single Application of This compound/Control Solutions Start->Treatment Growth Incubation in Controlled Environment Chamber Treatment->Growth Measurement Weekly Measurement of: - Plant Height - Leaf Number - Stem Diameter Growth->Measurement Harvest Harvest at Pre-defined Time Points (e.g., 4, 8, 12 weeks) Growth->Harvest Measurement->Growth Analysis Biomass Measurement: - Root and Shoot Separation - Dry Weight Determination Harvest->Analysis Data Data Analysis and Statistical Evaluation Analysis->Data

Caption: Workflow for the long-term plant growth assay.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, tomato, or rice)

  • Potting mix or hydroponic solution

  • Pots or growth containers

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Standard brassinosteroid (e.g., brassinolide) stock solution (10 mM in DMSO)

  • Control solution (DMSO in water)

  • Growth chamber with controlled light, temperature, and humidity

  • Ruler or caliper for measurements

  • Drying oven

  • Analytical balance

Procedure:

  • Plant Preparation:

    • Germinate seeds and grow seedlings in pots or a hydroponic system until they reach a consistent developmental stage (e.g., 2-3 true leaves).

    • Acclimatize the seedlings in a growth chamber with controlled conditions (e.g., 16h light/8h dark cycle, 22°C, 60% relative humidity) for one week.

  • Treatment Application:

    • Prepare working solutions of this compound, standard brassinosteroid, and a control solution at the desired final concentration (e.g., 1 µM) by diluting the stock solutions in water. Ensure the final DMSO concentration is consistent across all treatments and is at a non-phytotoxic level (typically <0.1%).

    • Apply a single, fixed volume of the respective solutions to the soil or hydroponic medium of each plant. Ensure even distribution.

  • Growth and Measurement:

    • Return the plants to the growth chamber and maintain the controlled conditions.

    • At regular intervals (e.g., weekly), measure and record plant height, number of leaves, and stem diameter for each plant.

  • Harvest and Biomass Determination:

    • At predetermined time points (e.g., 4, 8, and 12 weeks), harvest a subset of plants from each treatment group.

    • Carefully separate the shoots from the roots.

    • Gently wash the roots to remove any soil or growth medium.

    • Place the separated shoots and roots in labeled paper bags and dry them in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).

    • Measure the dry weight of the shoots and roots using an analytical balance.

  • Data Analysis:

    • Calculate the average and standard deviation for each measured parameter at each time point for all treatment groups.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatments.

Protocol 2: Rice Lamina Inclination Bioassay

This is a classic and sensitive short-term bioassay to determine the biological activity of brassinosteroids. It can be adapted to assess the activity of this compound over a longer duration to observe its sustained-release effect.

Materials:

  • Rice seeds (Oryza sativa L.)

  • Petri dishes or small vials

  • Filter paper

  • This compound solutions at various concentrations

  • Control solution

  • Incubator or growth chamber

Procedure:

  • Seedling Preparation:

    • Sterilize rice seeds and germinate them in the dark for 5-7 days until the second leaf emerges.

    • Excise segments containing the second leaf lamina joint.

  • Assay Setup:

    • Place filter paper in petri dishes or vials and moisten with the different concentrations of this compound or control solutions.

    • Place the excised rice lamina segments on the filter paper.

  • Incubation and Measurement:

    • Incubate the samples in the dark at 30°C for 48-72 hours.

    • Measure the angle of inclination between the leaf lamina and the leaf sheath. A greater angle indicates higher brassinosteroid activity.

    • To assess long-lasting activity, the incubation time can be extended, and measurements can be taken at multiple time points.

Protocol 3: Bean Second Internode Bioassay

This bioassay measures the elongation of the second internode of bean seedlings, a characteristic response to brassinosteroids.

Materials:

  • Bean seeds (Phaseolus vulgaris)

  • Pots and soil

  • Lanolin paste

  • This compound

  • Growth chamber

Procedure:

  • Seedling Preparation:

    • Grow bean seeds in pots until the first trifoliate leaf has expanded and the second internode is beginning to elongate.

  • Treatment Application:

    • Prepare a lanolin paste containing a known concentration of this compound.

    • Apply a small amount of the paste to the second internode of the bean seedlings.

    • Apply a control paste (lanolin only) to another set of seedlings.

  • Incubation and Measurement:

    • Place the plants in a growth chamber under controlled conditions.

    • Measure the length of the second internode daily for 7-10 days.

    • Observe for other characteristic responses such as swelling or splitting of the internode.

Signaling Pathway Diagram

The following diagram illustrates the general brassinosteroid signaling pathway, which is activated by the bioactive form of this compound.

Caption: General Brassinosteroid Signaling Pathway.

Conclusion

This compound presents a promising tool for enhancing plant growth due to its sustained-release properties. The protocols outlined in these application notes provide a framework for rigorously assessing its long-term efficacy. By employing these methods, researchers can generate valuable quantitative data to understand and optimize the application of this compound for agricultural and research purposes. It is crucial to adapt these protocols to the specific plant species and experimental conditions being investigated.

References

Troubleshooting & Optimization

Troubleshooting brassinosteroid bioassays for inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in brassinosteroid (BR) bioassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during BR bioassay experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I seeing high variability in my results between replicates?

Answer: High variability can stem from several sources, broadly categorized as biological and methodological.

  • Biological Variation:

    • Uneven Plant Material: Seedlings may not be of a uniform size or developmental stage. Select seedlings of similar height and developmental stage for the assay.[1][2]

    • Genetic Variation: If using a non-inbred line, genetic differences between individual plants can lead to varied responses. Use a stable, inbred plant line whenever possible.

    • Tissue Sensitivity: The sensitivity of the plant tissue to BRs can vary. Ensure that you are using the specified tissue (e.g., the second leaf lamina joint in the rice assay) at the correct developmental stage.

  • Methodological Variation:

    • Inconsistent Application: The amount of test solution applied to each plant may differ. Use precise micropipettes and a consistent application technique.

    • Environmental Fluctuations: Inconsistent light and temperature conditions can significantly impact plant growth and hormone responses.[3] Maintain constant and uniform light intensity and temperature for all replicates.

    • Pipetting Errors: Inaccurate dilutions of standards or samples can lead to significant variability.[4] Calibrate pipettes regularly and use proper pipetting technique.

Question: My bioassay is showing low or no sensitivity to brassinosteroids. What could be the problem?

Answer: Low sensitivity can be caused by issues with the BR solution, the plant material, or the experimental conditions.

  • Inactive Brassinosteroid Solution:

    • Degradation: BRs in solution can degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment and store stock solutions at -20°C in the dark.

    • Incorrect Solvent: Using a solvent that does not fully dissolve the BRs or is toxic to the plant tissue can inhibit the response.[5] Ethanol or DMSO are commonly used, but ensure the final concentration in the assay medium is low and non-toxic.

  • Suboptimal Plant Condition:

    • Stressed Plants: Plants that are stressed due to improper watering, nutrient deficiency, or disease will not respond optimally to hormonal treatments. Ensure plants are healthy before starting the experiment.

    • Age of Seedlings: The responsiveness of seedlings to BRs can change with age. Follow the protocol's specifications for the age of the seedlings to be used.

  • Assay Conditions:

    • Incorrect Incubation Time: The response to BRs is time-dependent. Ensure you are using the optimal incubation time as specified in the protocol.

    • Wrong Wavelength for Reading: If using a plate-based assay with a spectrophotometer, ensure you are reading at the correct wavelength.[4]

Question: I'm observing unexpected morphological changes in my plants, such as splitting of the internode. Is this normal?

Answer: Yes, in some bioassays, particularly the bean second internode bioassay, high concentrations of active brassinosteroids can cause physiological responses like swelling, curvature, and splitting of the internode.[6][7] This is often an indicator of a strong biological response.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable brassinosteroid bioassays?

A1: The two most prevalent and well-established bioassays for brassinosteroids are the rice leaf lamina inclination test (RLIT) and the bean second internode elongation assay (BSIE).[6] The RLIT is known for its high specificity and sensitivity.[8]

Q2: How do I choose the right bioassay for my research?

A2: The choice of bioassay depends on your specific research question, available resources, and the plant species you are working with. The rice lamina inclination assay is excellent for quantifying BR activity with high sensitivity. The bean second internode bioassay is a classic assay for observing overall growth-promoting effects.

Q3: What are the critical environmental factors to control during a BR bioassay?

A3: Light and temperature are the most critical environmental factors. Assays are often performed in the dark or under controlled light conditions to minimize light-induced degradation of BRs and to prevent photomorphogenic responses that could interfere with the assay.[3] Temperature should be kept constant as it affects the rate of all biological reactions.[3]

Q4: What concentration range of brassinosteroids should I test?

A4: The optimal concentration range can vary depending on the specific brassinosteroid and the bioassay being used. It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁶ M) to determine the optimal concentration for your experimental setup.[2][5]

Q5: Can I use crude plant extracts in these bioassays?

A5: Yes, but with caution. Crude extracts may contain other endogenous hormones or inhibitory substances that can interfere with the bioassay, leading to either synergistic or antagonistic effects. It is recommended to perform a preliminary purification of the extract to minimize these interferences.

Quantitative Data Summary

The following tables summarize key quantitative parameters for common brassinosteroid bioassays.

Table 1: Rice Leaf Lamina Inclination Assay - Key Parameters

ParameterValueReference
Plant SpeciesOryza sativa[2]
Age of Seedlings7-8 days[2]
Tissue UsedSecond leaf lamina joint[2]
Incubation Time48-72 hours[1]
Incubation Temperature28-30°C[2]
Incubation ConditionsDark[2]
Active Concentration Range10⁻¹¹ M to 10⁻⁶ M[2][5]
MeasurementAngle of inclination between the leaf blade and sheath[2]

Table 2: Bean Second Internode Bioassay - Key Parameters

ParameterValueReference
Plant SpeciesPhaseolus vulgaris[6]
Age of Seedlings6-8 days[9]
Tissue UsedSecond internode[6][9]
Application MethodLanolin paste or solution applied to the internode[7]
Incubation Time4-7 days[6]
Incubation ConditionsControlled light and temperature[3]
Active Concentration~0.1 µg per plant[7]
MeasurementLength of the second internode[6]

Experimental Protocols

Rice Leaf Lamina Inclination Assay

This protocol is adapted from established methods.[1][2]

  • Seed Sterilization and Germination:

    • Sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute wash in 2.5% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Germinate the seeds on moist filter paper in a sterile container in the dark at 30°C for 7-8 days.

  • Preparation of Explants:

    • Select uniform seedlings.

    • Excise segments of the second leaf, including approximately 1 cm of the leaf blade, the lamina joint, and 1 cm of the leaf sheath.

  • Assay Procedure:

    • Float the excised segments in a solution containing the test compounds. Prepare a dilution series of the brassinosteroid standard. Include a solvent control.

    • Incubate the segments in the dark at 30°C for 48 to 72 hours.

  • Measurement:

    • After incubation, photograph the segments.

    • Measure the angle between the lamina and the sheath using image analysis software.

Bean Second Internode Bioassay

This protocol is a generalized procedure based on common practices.[6][7][9]

  • Plant Growth:

    • Grow bean seeds in pots with vermiculite or a standard potting mix in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle).

    • Use the plants when they are approximately 7-9 days old, and the first trifoliate leaf has started to expand but the second internode is still elongating.

  • Preparation of Test Substance:

    • Dissolve the brassinosteroid in a small amount of ethanol or another suitable solvent and mix it into lanolin paste to a final desired concentration.

    • Prepare a control paste containing only the solvent.

  • Application:

    • Apply a small, consistent amount of the lanolin paste (e.g., 10 µl) as a ring around the middle of the second internode of each plant.

  • Incubation and Measurement:

    • Return the plants to the controlled environment for 4-7 days.

    • Measure the length of the second internode daily or at the end of the experiment. Observe for any morphological changes like swelling or splitting.

Visualizations

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Heterodimerizes BKI1 BKI1 BRI1->BKI1 Dissociates BSK1 BSK1 BAK1->BSK1 Activates BKI1->BRI1 Inhibits BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inactivates BZR1/BES1_P BZR1/BES1-P (Inactive) BSU1->BZR1/BES1_P Dephosphorylates BIN2->BZR1/BES1_P Phosphorylates (Inactivates) 14-3-3 14-3-3 BZR1/BES1_P->14-3-3 Binds to BZR1/BES1 BZR1/BES1 (Active) BZR1/BES1_P->BZR1/BES1 Activation 14-3-3->BZR1/BES1_P Sequesters in Cytoplasm Gene BR-responsive genes BZR1/BES1->Gene Regulates Transcription BR Brassinosteroid BR->BRI1 Binds

Caption: Brassinosteroid signaling pathway.

Bioassay_Workflow A 1. Plant Material Preparation (Seed germination, seedling growth) C 3. Bioassay Setup (Application of treatment) A->C B 2. Treatment Preparation (BR standards, test solutions) B->C D 4. Incubation (Controlled environment) C->D E 5. Data Collection (Measurement of response) D->E F 6. Data Analysis (Statistical analysis) E->F

Caption: General experimental workflow for a BR bioassay.

Troubleshooting_Logic Start Inconsistent Results Q1 High Variability? Start->Q1 A1_1 Check Plant Uniformity - Size - Developmental Stage Q1->A1_1 Yes Q2 Low/No Sensitivity? Q1->Q2 No A1_2 Review Application Technique - Pipetting - Volume consistency A1_1->A1_2 A1_3 Verify Environmental Controls - Light - Temperature A1_2->A1_3 A2_1 Check BR Solution - Freshly prepared? - Correct solvent? Q2->A2_1 Yes A2_2 Assess Plant Health - Signs of stress? - Correct age? A2_1->A2_2 A2_3 Confirm Assay Conditions - Incubation time - Measurement parameters A2_2->A2_3

Caption: Troubleshooting decision tree for BR bioassays.

References

Avoiding degradation of Epocholeone during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epocholeone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound should be stored at 4°C under a nitrogen atmosphere to prevent degradation from atmospheric moisture and oxygen.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO. Due to its limited solubility, warming up to 60°C and ultrasonication may be necessary.[1] Note that hygroscopic DMSO can negatively impact solubility. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store under a nitrogen atmosphere.[2] For storage durations and temperatures, please refer to the table below.

Q3: My this compound solution appears to have lost activity. What could be the cause?

A3: Loss of activity can be attributed to several factors, including improper storage, repeated freeze-thaw cycles, exposure to incompatible solvents or pH conditions, and exposure to light. Review the storage and handling protocols to ensure they align with the recommendations. Hydrolysis of the ester groups is a potential cause of degradation, which can be accelerated by acidic or basic conditions.

Q4: Can I use aqueous buffers to dilute my this compound stock solution?

A4: this compound is insoluble in water.[1] Therefore, direct dilution into aqueous buffers may cause precipitation. While a small percentage of an organic solvent like DMSO is often tolerated in experimental setups (e.g., cell culture), it is crucial to determine the optimal final concentration of the organic solvent that maintains this compound solubility without affecting the experimental system.

Q5: What are the likely pathways of this compound degradation?

A5: Based on its chemical structure, which includes ester and epoxide functional groups, the primary degradation pathways are likely hydrolysis and acid/base-catalyzed degradation. The ester linkages are susceptible to cleavage, especially in the presence of strong acids or bases. The epoxide ring can also be opened under acidic conditions. While this compound is reported to be chemically stable under normal storage conditions, exposure to non-optimal conditions during experiments can lead to degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no biological activity Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution from solid this compound.2. Ensure storage conditions are as recommended (see table below).3. Avoid repeated freeze-thaw cycles by using single-use aliquots.4. Verify the pH of your experimental buffers; avoid highly acidic or alkaline conditions.
Precipitation in experimental media Low solubility in aqueous solutions.1. Increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your experimental system.2. Prepare the final dilution immediately before use.3. Consider using a formulation with solubility enhancers if compatible with your experiment.
Inconsistent experimental results Incomplete dissolution or degradation during the experiment.1. Ensure complete dissolution of the stock solution, using warming and ultrasonication if necessary.[1]2. Minimize the exposure of this compound to light and ambient temperatures during the experiment.3. Evaluate the stability of this compound in your specific experimental media over the time course of the experiment.

Data Summary

Storage Conditions
Form Temperature Duration Atmosphere
Solid4°CNot specifiedNitrogen
Stock Solution-20°C1 monthNitrogen[2]
Stock Solution-80°C6 monthsNitrogen[2]
Solubility
Solvent Solubility Notes
DMSO~20 mg/mL (33.97 mM)May require ultrasonic treatment and warming to 60°C.[1]
MethanolSoluble-
EthanolSoluble-
EtherSoluble-
ChloroformSoluble-
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Under a nitrogen atmosphere, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • To aid dissolution, cap the vial tightly and sonicate in a water bath while warming to 60°C until the solid is completely dissolved.[1]

  • Once dissolved, allow the solution to cool to room temperature.

  • Aliquot the stock solution into single-use, amber glass vials under a nitrogen atmosphere.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Vortex the stock solution gently to ensure homogeneity.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and below the threshold known to affect the cells.

  • Add the diluted this compound to the cell cultures immediately after preparation.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Storage cluster_prep Preparation cluster_exp Experiment solid Solid this compound (4°C, Nitrogen) dissolve Dissolve in Anhydrous DMSO (Warm to 60°C, Sonicate) solid->dissolve 1. Preparation stock Stock Solution (-80°C or -20°C, Nitrogen) thaw Thaw Single Aliquot stock->thaw 3. Use aliquot Aliquot into Single-Use Vials dissolve->aliquot 2. Aliquoting aliquot->stock Store dilute Dilute in Experimental Medium thaw->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for handling this compound from storage to experimental use.

troubleshooting_logic Troubleshooting Logic for Poor this compound Performance start Inconsistent or Negative Results? check_storage Verify Storage Conditions (Temp, N2, Aliquots) start->check_storage check_dissolution Confirm Complete Dissolution (Visual Inspection) check_storage->check_dissolution Storage OK re_prepare Prepare Fresh Stock check_storage->re_prepare Improper Storage check_dilution Check for Precipitation During Dilution check_dissolution->check_dilution Fully Dissolved check_dissolution->re_prepare Incomplete Dissolution check_ph Assess pH of Experimental Medium check_dilution->check_ph No Precipitate optimize_dilution Optimize Dilution Protocol (e.g., co-solvent %) check_dilution->optimize_dilution Precipitate Observed check_ph->re_prepare pH Extreme re_prepare->start Re-test adjust_buffer Adjust Buffer pH to Neutral

Caption: A logical guide to troubleshooting common issues with this compound.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for a Plant Growth Regulator This compound This compound receptor Cell Surface Receptor This compound->receptor Binds kinase_cascade Kinase Cascade (e.g., MAP Kinases) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression response Physiological Response (e.g., Growth Regulation) gene_expression->response

Caption: A generalized signaling pathway for a plant growth regulator like this compound.

References

Technical Support Center: Optimizing Epocholeone Delivery for Field Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective field application of Epocholeone. Given the limited direct data on this compound, this guide leverages information on its close analogs, the epothilones, to provide robust troubleshooting advice, experimental protocols, and performance data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a microtubule-stabilizing agent, belonging to the epothilone class of compounds. Its mechanism of action is analogous to that of paclitaxel, involving the stabilization of microtubules. This interference with microtubule dynamics disrupts cell division, leading to cell cycle arrest at the G2/M transition and subsequent apoptosis.

Q2: What are the main challenges in preparing this compound for field applications?

The primary challenge is its poor water solubility.[1][2] This necessitates the use of organic solvents or specialized formulation strategies to create a stable and effective solution for application.

Q3: In which solvents is this compound (or its analogs) soluble?

Epothilones exhibit good solubility in several organic solvents. For instance, Epothilone B is soluble in Dimethyl sulfoxide (DMSO) and Ethanol at concentrations as high as 102 mg/mL.[3] It is poorly soluble in water.[1][2]

Q4: How stable is this compound under different environmental conditions?

The stability of epothilones is significantly influenced by pH. Epothilone D, a close analog, is most stable in acidic conditions (pH 1.5-2).[4] Its degradation rate increases significantly at a pH above 9 or below 1.5. The primary degradation pathway is hydrolysis of the ester group.[2][4]

Q5: Are there any commercially available formulations of epothilones that can guide my own formulation development?

While primarily developed for clinical use, some formulations of epothilone analogs for parenteral administration involve lyophilization followed by reconstitution in a solvent mixture containing ethanol and a nonionic surfactant.[5] Such approaches can be adapted for creating stable formulations for field use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound during dilution. Poor water solubility of this compound. The aqueous portion of the final spray solution is too high.- Increase the proportion of organic co-solvent (e.g., ethanol, DMSO) in the final dilution. - Prepare a stock solution in a suitable organic solvent and add it to the aqueous phase with vigorous agitation. - Investigate the use of surfactants or cyclodextrins to improve solubility in aqueous solutions.[4]
Inconsistent or patchy effects in the field. Uneven spray application. Degradation of this compound in the spray tank.- Ensure uniform spray coverage by using properly calibrated equipment and appropriate spray nozzles.[6] - Check the pH of the water used for dilution; adjust to a slightly acidic pH (4-6) to minimize hydrolytic degradation.[4] - Apply the prepared solution promptly after mixing.
Reduced efficacy in sunny or hot conditions. Rapid evaporation of the spray solution from the leaf surface before absorption. Potential for photodegradation.- Apply during cooler parts of the day, such as early morning or late evening, to slow evaporation.[6][7] - Consider the use of an adjuvant to improve leaf surface wetting and absorption. - While specific data on this compound is unavailable, it is prudent to protect solutions from direct sunlight.[5]
Phytotoxicity observed on treated plants. The concentration of the active ingredient or the solvent is too high. Application to stressed plants.- Conduct dose-response trials on a small scale to determine the optimal non-toxic concentration for the target plant species.[8] - Ensure plants are well-watered and not under drought or nutrient stress before application.[7] - Test the phytotoxicity of the solvent system alone as a control.
No observable effect on plant growth. The applied concentration is too low. The compound is not being absorbed by the plant. The plant species is not sensitive to microtubule-stabilizing agents.- Increase the concentration in subsequent trials based on initial dose-response experiments. - Use a surfactant to enhance penetration through the leaf cuticle. - Confirm the mechanism of action in a laboratory setting on the target species before large-scale field trials.

Data Presentation

Table 1: Solubility of Epothilone Analogs

CompoundSolventSolubility
Epothilone AEthanol, Methanol, DMF, DMSOSoluble[1]
Epothilone AWaterPoorly soluble[1]
Epothilone BDMSO102 mg/mL[3]
Epothilone BEthanol102 mg/mL[3]
Epothilone BWaterInsoluble[3]

Table 2: Stability of Epothilone D in Aqueous Solutions

pHStabilityDegradation Pathway
1.5 - 2.0Highest Stability-
4.0 - 9.0pH-independent stabilityHydrolysis of the ester group via a carbonium ion mechanism[4]
> 9.0Increased degradation rateBase-catalyzed hydrolysis[4]
< 1.5Increased degradation rateAcid-catalyzed hydrolysis[4]

Table 3: Relative Degradation Rates of Natural Epothilones in Rodent Serum (as an indicator of metabolic stability)

CompoundDegradation Rate (nmol/min/mg serum protein)
Epothilone A0.50
Epothilone B1.02
Epothilone D1.20
(Source: Bristol-Myers Squibb, data on file, as cited in[9])

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution and Field-Ready Spray Solution

  • Preparation of Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh the desired amount of this compound powder.

    • In a chemical fume hood, dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol). Ensure complete dissolution.

    • Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term storage.

  • Preparation of Field-Ready Spray Solution (e.g., 100 µM):

    • Calculate the volume of stock solution required to achieve the desired final concentration in the total spray volume.

    • Fill the spray tank with half the required volume of water.

    • While agitating, add the calculated volume of the this compound stock solution.

    • Add a surfactant or wetting agent if required, following the manufacturer's recommendations.

    • Add the remaining volume of water to reach the final desired volume.

    • Check the pH of the final solution and adjust to a slightly acidic range (pH 4-6) if necessary, using a suitable buffer.

    • Use the prepared solution immediately.

Protocol 2: Field Efficacy Trial for this compound as a Plant Growth Regulator

  • Experimental Design:

    • Select a suitable field site with uniform soil and environmental conditions.

    • Design the experiment with a randomized complete block design, including multiple replicates of each treatment.

    • Treatments should include an untreated control, a vehicle (solvent) control, and a range of this compound concentrations.

  • Application:

    • Apply the treatments at the appropriate plant growth stage, as determined by preliminary studies or the research objectives.[7]

    • Use a calibrated sprayer to ensure uniform application at a consistent volume per unit area.[6]

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • At predetermined intervals, measure relevant plant growth parameters, such as plant height, stem diameter, number of nodes, and biomass.

    • At the end of the growing season, measure yield and quality parameters.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on plant growth and yield.

Protocol 3: Assessment of Microtubule Disruption in Plant Tissues

  • Sample Preparation:

    • Excise small sections of plant tissue (e.g., root tips, leaf epidermis) from both treated and control plants.

    • Fix the tissues in a microtubule-stabilizing buffer containing a fixative (e.g., paraformaldehyde and/or glutaraldehyde).

  • Immunofluorescence Staining:

    • Permeabilize the cell walls using enzymes (e.g., cellulase, pectinase).

    • Incubate the samples with a primary antibody against α-tubulin.

    • Wash the samples and incubate with a fluorescently labeled secondary antibody.

  • Microscopy:

    • Mount the stained samples on a microscope slide.

    • Visualize the microtubule network using a confocal or fluorescence microscope.

    • Capture images for analysis of microtubule organization and density.

Visualizations

Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to β-tubulin subunit Microtubule Microtubule Tubulin->Microtubule Promotes polymerization CellCycleArrest CellCycleArrest Microtubule->CellCycleArrest Stabilization disrupts dynamics Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to programmed cell death

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_application Field Application cluster_analysis Analysis Stock_Solution Prepare Stock Solution (this compound in Organic Solvent) Working_Solution Prepare Working Spray Solution (Dilution in water with adjuvant) Stock_Solution->Working_Solution Application Spray Application to Target Crop (Randomized Block Design) Working_Solution->Application Data_Collection Collect Plant Growth & Yield Data Application->Data_Collection Microscopy Assess Microtubule Disruption (Immunofluorescence) Application->Microscopy Statistical_Analysis Statistical Analysis of Results Data_Collection->Statistical_Analysis Microscopy->Statistical_Analysis

Caption: General workflow for a field trial of this compound.

Troubleshooting_Logic Start Poor Field Efficacy Check_Concentration Concentration Adequate? Start->Check_Concentration Check_Solubility Precipitation Observed? Check_Concentration->Check_Solubility Yes Increase_Dose Increase Dose Check_Concentration->Increase_Dose No Check_Application Uniform Coverage? Check_Solubility->Check_Application No Improve_Formulation Improve Formulation (Co-solvents, Surfactants) Check_Solubility->Improve_Formulation Yes Check_Stability pH & Time Optimal? Check_Application->Check_Stability Yes Calibrate_Sprayer Calibrate Sprayer Check_Application->Calibrate_Sprayer No Adjust_pH_and_Timing Adjust Spray Solution pH & Apply Promptly Check_Stability->Adjust_pH_and_Timing No

Caption: Troubleshooting logic for poor field efficacy.

References

How to control for environmental variables in Epocholeone experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epocholeone-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for environmental variables and ensure the reproducibility and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental variables to control in this compound experiments?

A1: The most critical variables are temperature, humidity, CO2 levels (for cell-based assays), light exposure, and air quality.[1][2] Fluctuations in these parameters can significantly impact experimental outcomes by affecting reaction rates, cell health, and reagent stability.[2][3]

Q2: How can I minimize temperature fluctuations in my experimental setup?

A2: To control temperature, use high-quality, calibrated equipment such as incubators, water baths, or dedicated environmental rooms.[1][2] Regularly monitor the temperature using an independent, calibrated thermometer.[2] For sensitive this compound assays, ensure that all reagents and samples are properly acclimated to the target temperature before starting the experiment.

Q3: What is the optimal humidity range for this compound experiments, and how do I maintain it?

A3: The optimal humidity depends on the specific assay. For cell culture, high humidity (e.g., >90%) is often required to prevent evaporation from media.[4] For other applications, a range of 30-50% is standard.[2] Use humidifiers or dehumidifiers as needed and monitor levels with a hygrometer.[1] Ensure incubator water pans are kept full with sterile distilled water.

Q4: My lab experiences frequent drafts. Can this affect my this compound experiments?

A4: Yes. Drafts can cause rapid, localized changes in temperature and increase the risk of airborne contamination.[1][5] Position your experimental setup away from doors, windows, and HVAC vents. Using a laminar flow hood or biosafety cabinet can provide a stable, draft-free environment.

Q5: How does light exposure impact this compound, and what are the best practices for control?

A5: If this compound is a light-sensitive compound, exposure to ambient light, especially UV wavelengths, can cause degradation and loss of activity. Store stock solutions in amber vials or wrap containers in aluminum foil.[1] Conduct experimental steps in a darkened room or under specific filtered light conditions if necessary.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: High Variability Between Replicates

Symptoms: You observe significant differences in the readouts between identical wells or tubes treated with this compound.

Potential Cause Recommended Solution
Temperature Gradient: Uneven heating across your incubator or plate reader.Verify temperature uniformity with multiple sensors. Allow plates to equilibrate to room temperature before reading if applicable.
Evaporation: Loss of liquid from outer wells of a microplate due to low humidity.Maintain high humidity in the incubator (>90%).[4] Avoid using the outermost wells of the plate for critical samples; instead, fill them with sterile buffer or media.
Pipetting Inaccuracy: Inconsistent volumes of this compound or other reagents are being dispensed.[6]Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing angle.
Inconsistent Cell Seeding: Variation in the number of cells per well at the start of the experiment.[7]Ensure your cell suspension is homogenous before seeding. Work quickly to prevent cells from settling. Standardize the time from cell passaging to the start of the experiment.[7]
Issue 2: Inconsistent Day-to-Day Results

Symptoms: You are unable to reproduce results from an this compound experiment that worked previously.

Potential Cause Recommended Solution
Shift in CO2 Levels: The CO2 incubator is out of calibration, affecting media pH.[3]Calibrate the CO2 sensor weekly. Check the gas supply to ensure it has not run out. Fluctuations in CO2 can alter pH, impacting cell growth and this compound's effect.[3]
Contamination: Mycoplasma or other microbial contamination is affecting cell physiology.[7]Routinely test cell cultures for mycoplasma.[7] Practice strict aseptic technique. If contamination is suspected, discard the culture and start a new vial from a trusted cell bank.
Reagent Degradation: this compound stock solution or other critical reagents have degraded over time.Prepare fresh stock solutions of this compound regularly. Aliquot stocks to minimize freeze-thaw cycles. Store all reagents at their recommended temperatures and check expiration dates.
Variations in Lab Environment: Changes in ambient temperature or humidity between experimental runs.[2]Record ambient lab conditions for each experiment. Use an environmental monitoring system to track changes over time.[8]
Issue 3: Unexpected or Noisy Data from Automated Equipment

Symptoms: Data from plate readers, liquid handlers, or imaging systems show high background noise or artifacts in this compound-treated samples.

Potential Cause Recommended Solution
Vibrations: Nearby equipment (e.g., centrifuges, vortexers) is causing vibrations during sensitive readings.Isolate sensitive instruments on a dedicated, stable bench. Avoid running high-vibration equipment during critical measurement steps.
Power Fluctuations: Unstable electrical supply is affecting instrument performance.Connect sensitive equipment to a power conditioner or an uninterruptible power supply (UPS).
Instrument Calibration Drift: The machine's detectors or light sources have drifted from their calibrated state.Follow the manufacturer's recommended schedule for performance verification and calibration. Use standard calibration plates or solutions before each run.

Experimental Protocols & Visualizations

Protocol: Standard Operating Procedure (SOP) for this compound Cell Viability Assay

This SOP outlines the procedure for assessing the cytotoxic effects of this compound, with a focus on controlling environmental variables.[9][10]

1.0 Pre-Experiment Preparation 1.1 Calibrate all relevant equipment, including pipettes, CO2 incubator, and plate reader. 1.2 Record the ambient laboratory temperature and humidity. Ensure they are within the acceptable range (see Table 1). 1.3 Prepare all media and reagents. Pre-warm media to 37°C in a water bath before use. 1.4 Thaw a fresh aliquot of this compound stock solution and protect it from light.

2.0 Cell Seeding 2.1 Use a cell culture in the logarithmic growth phase and within a consistent passage number range to reduce variability.[7] 2.2 Create a homogenous single-cell suspension. 2.3 Seed cells into a 96-well plate at a predetermined density. Fill outer wells with sterile PBS to minimize evaporation. 2.4 Incubate the plate for 24 hours at 37°C, 5% CO2, and >90% humidity.

3.0 this compound Treatment 3.1 Prepare a serial dilution of this compound in pre-warmed culture media. 3.2 Carefully remove the old media from the cells and add the this compound-containing media. 3.3 Return the plate to the incubator for the desired treatment period (e.g., 48 hours).

4.0 Viability Assessment 4.1 Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes in a dark, draft-free location. 4.2 Add the viability reagent (e.g., resazurin-based) to all wells. 4.3 Incubate for the recommended time, protected from light. 4.4 Read the fluorescence/absorbance on a calibrated plate reader.

Data Presentation: Recommended Environmental Parameters

Table 1: Key Environmental Variables and Control Ranges for this compound Experiments

Parameter Target Range Acceptable Tolerance Monitoring Tool Potential Impact of Deviation
Temperature (Incubator) 37.0°C± 0.2°CCalibrated ThermometerAltered cell growth, enzyme kinetics, and compound activity.[3]
CO2 (Incubator) 5.0%± 0.2%IR SensorpH shift in media, leading to cellular stress and altered results.[3]
Humidity (Incubator) >90%± 5%Hygrometer/Water PanMedia evaporation, leading to toxic concentrations of salts and reagents.[4]
Ambient Lab Temperature 20-25°C± 2°CWall-mounted ThermometerAffects reagent stability and instrument performance.[2]
Ambient Lab Humidity 30-50%± 10%Wall-mounted HygrometerStatic electricity at low levels; condensation at high levels.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Calibrate Equipment (Pipettes, Incubator) B Prepare Reagents (Media, this compound) A->B D Seed Cells in 96-Well Plate B->D C Record Ambient Conditions C->D E Incubate (24h) [Temp, CO2, Humidity] D->E F Treat with this compound E->F EC1 Critical Control Point E->EC1 G Incubate (48h) [Temp, CO2, Humidity] F->G H Equilibrate Plate (Room Temp) G->H EC2 Critical Control Point G->EC2 I Add Viability Reagent H->I EC3 Critical Control Point H->EC3 J Read Plate I->J

Caption: Workflow for an this compound cell-based assay with critical environmental control points.

Troubleshooting_Logic Start Inconsistent Results Observed Pattern What is the pattern of inconsistency? Start->Pattern Rep_Var High Replicate Variability Pattern->Rep_Var Within Experiment Day_Var Poor Day-to-Day Reproducibility Pattern->Day_Var Between Experiments Check_Temp Check for Temperature Gradients Rep_Var->Check_Temp Check_Evap Check for Edge Effects/Evaporation Rep_Var->Check_Evap Check_Pipette Verify Pipette Calibration & Technique Rep_Var->Check_Pipette Check_CO2 Verify Incubator CO2 Calibration Day_Var->Check_CO2 Check_Contam Test for Mycoplasma Contamination Day_Var->Check_Contam Check_Reagents Check Reagent Aliquots & Age Day_Var->Check_Reagents

Caption: A logical flowchart for troubleshooting sources of variability in experiments.

References

Technical Support Center: Epocholeone Application in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Epocholeone" is treated as a representative novel compound for the purposes of this guide. The principles and protocols outlined here are designed to address the challenges of introducing any new, potentially non-sterile, or biochemically active substance into a sensitive in vitro environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination when introducing a new compound like this compound?

A1: Contamination can be introduced from several sources when working with a new chemical.[1][2][3] The compound itself may not be sterile. Other sources include non-sterile water or solvents used to dissolve this compound, contaminated stock solutions, and non-sterile equipment like glassware or filters used during preparation.[2] Airborne spores or microbes present in the lab environment can also contaminate solutions during handling.[1]

Q2: How can I sterilize a solution of this compound if it is heat-sensitive?

A2: For heat-labile substances, the standard method of sterilization is ultrafiltration.[4][5] This involves passing the solution through a sterile syringe filter with a pore size of 0.22 µm, which is small enough to trap bacteria and most fungal spores.[6] This procedure must be performed under aseptic conditions, typically within a laminar flow hood, and the filtered solution should be added to the autoclaved culture medium after it has cooled.[5][6]

Q3: My plantlets show signs of stress (browning, reduced growth) after adding this compound, but I don't see any visible microbes. Could it still be contamination?

A3: Yes, this could be a sign of cryptic contamination or chemical toxicity. Some slow-growing bacteria or mycoplasmas do not make the medium cloudy but can still negatively affect plant tissue.[7][8] Additionally, the symptoms could be a result of phytotoxicity from this compound itself or from impurities within the compound. It is also possible that this compound is causing oxidative stress, leading to the production of phenolic compounds that cause browning and inhibit growth.[6]

Q4: What are the most common types of microbial contaminants I should look for?

A4: The most frequently encountered contaminants in plant tissue culture are bacteria, fungi (molds), and yeasts.[1][7] Bacteria often cause the culture medium to appear cloudy or turbid and may form a slimy film on the agar surface.[6][7] Fungi typically appear as fuzzy or hairy growths (mycelium), which can be white, green, black, or other colors.[7] Yeasts can make the medium cloudy and may have a distinct odor.[7]

Q5: Can the presence of this compound in the media promote or inhibit certain types of contaminants?

A5: It is possible. The chemical properties of this compound could selectively favor the growth of specific microbes that can metabolize it, or it might alter the pH of the medium to create a more favorable environment for them. Conversely, this compound could have antimicrobial properties that inhibit common contaminants but allow more resistant, less common ones to thrive. Without specific data on the compound, its interaction with microbes is unknown and should be determined empirically.

Troubleshooting Guides

Issue 1: The culture medium becomes cloudy shortly after adding the this compound solution.

  • Question: What is the likely cause of the rapid cloudiness?

    • Answer: This is a classic sign of bacterial contamination.[6] The contamination is likely either from a non-sterile this compound stock solution or was introduced during its addition to the medium.

  • Question: How can I fix this?

    • Answer: Discard all contaminated cultures immediately to prevent spread.[9] Review your aseptic technique for preparing and adding the this compound solution.[10] Ensure you are using a 0.22 µm filter for sterilization and that all work is conducted in a properly functioning laminar flow hood.[6]

  • Question: How can I prevent this in the future?

    • Answer: Prepare a small batch of the this compound stock solution and plate a sample onto a nutrient-rich agar medium (like LB or PDA) to test for sterility before adding it to your plant culture medium. Incubate the test plate for several days to see if any microbial colonies appear.

Issue 2: Fungal hyphae are growing from the base of the plant explant in an this compound-containing medium.

  • Question: What does this indicate?

    • Answer: Fungal growth originating from the explant suggests the presence of endophytic fungi (fungi living inside the plant tissue) or inadequate surface sterilization.[3] Endophytic contaminants can remain dormant and appear later in the culture process.[1]

  • Question: Could this compound be causing this?

    • Answer: While not the direct source, this compound could be stressing the plant tissue, making it more susceptible to infection from latent endophytes.[11] Alternatively, if this compound has weak fungicidal properties, it might suppress faster-growing fungi, allowing slower-growing endophytes to emerge.

  • Question: What steps should I take?

    • Answer: You need to optimize your explant surface sterilization protocol.[3] This may involve trying different sterilizing agents, increasing their concentration, or extending the exposure time.[12] However, be aware that overly harsh treatments can damage the plant tissue.[13] See the detailed protocol below for surface sterilization.

Issue 3: Cultures with this compound are fine for a week, then suddenly show contamination.

  • Question: Why is the contamination delayed?

    • Answer: This could be due to a low initial number of microbes, a slow-growing contaminant, or the presence of heat-resistant endospores that survived sterilization.[14] It is also possible that a contaminant was introduced during a recent manipulation in the lab and took several days to become visible.[3]

  • Question: How do I identify the source?

    • Answer: Review all procedures that occurred before the contamination appeared. Check the sterility of the laminar flow hood by placing an open petri dish with nutrient agar inside for an hour to test the airflow.[3] Ensure your autoclave is reaching the correct temperature and pressure (121°C at 15 psi).[4][15]

Data Presentation

Table 1: Common Microbial Contaminants and Their Visual Signatures

Contaminant TypeVisual Appearance in CultureCommon Sources
Bacteria Cloudy or turbid liquid media; slimy, glistening film on agar, often starting at the explant base.[6]Improperly sterilized solutions/media, airborne dust, human handling, endophytic presence.[2][3]
Fungi (Molds) Filamentous, fuzzy, or cottony growth (mycelium) on the surface of the medium or plant.[7]Airborne spores, contaminated equipment, poor aseptic technique, endophytic presence.[1]
Yeasts Can cause turbidity in liquid media; may form colonies on agar that resemble bacterial colonies.[7]Airborne particles, human handling.[2]

Table 2: Comparison of Sterilization Methods for Culture Components

MethodDescriptionBest ForLimitations
Autoclaving (Wet Heat) Uses high-pressure steam at 121°C for 15-20 minutes to kill all microbes, including spores.[4][16]Culture media, water, glassware, metal instruments, paper products.[4][16]Destroys heat-sensitive compounds like some hormones, vitamins, and this compound (if heat-labile).[5][6]
Dry Heat Sterilization Uses a high-temperature oven (e.g., 160-180°C) for a longer duration.[10]Heat-resistant glassware and metal instruments (e.g., scalpels, forceps).[2][10]Not suitable for liquids or plastics. Takes longer than autoclaving.[13]
Filter Sterilization Pushes a liquid through a membrane with pores (typically 0.22 µm) that block microbes.[4]Heat-sensitive liquids, such as this compound solutions, plant hormones, and some vitamin solutions.[5][6]Does not remove viruses or mycoplasmas effectively. The filter itself can be a source of contamination if not handled properly.
Chemical Sterilization Uses chemicals like 70% ethanol or bleach solutions to disinfect surfaces.[4][16]Work surfaces, instruments (for surface disinfection), and plant explants.[4][10]Can be toxic to plant tissues (phytotoxic) if not rinsed off thoroughly.[14][17] Not for sterilizing culture media.

Experimental Protocols

Protocol 1: Aseptic Preparation and Sterilization of an "this compound" Stock Solution

  • Preparation: In a clean, sterile beaker or flask, weigh the required amount of this compound powder using a sterile spatula.

  • Dissolution: Add the desired volume of a suitable sterile solvent (e.g., sterile distilled water, DMSO, or ethanol). Mix on a sterile magnetic stir plate until fully dissolved. Note: If using a solvent like DMSO or ethanol, ensure the final concentration in the culture medium is not phytotoxic.

  • Filtration: Draw the this compound solution into a sterile syringe.

  • Sterilization: Securely attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Aseptic Transfer: Working inside a laminar flow hood, carefully dispense the solution through the filter into a sterile, labeled storage bottle or directly into the cooled, autoclaved culture medium.

  • Quality Control: To validate sterility, dispense a small aliquot (e.g., 100 µL) of the final filtered solution onto a nutrient agar plate. Seal the plate and incubate at room temperature for 3-5 days. Check for any microbial growth before using the main stock solution.

Protocol 2: Optimized Surface Sterilization of Plant Explants

  • Initial Wash: Wash the explants (e.g., nodal segments, leaves) under running tap water for 10-15 minutes to remove surface debris.

  • Detergent Wash: Place the explants in a beaker with a few drops of a mild detergent (like Tween 20) and sterile water.[10][12] Agitate gently for 5-10 minutes. This helps to break the surface tension and allows the sterilant to penetrate small crevices.

  • Rinse: Rinse the explants thoroughly with sterile distilled water (3-4 changes) to remove all traces of the detergent.[4]

  • Ethanol Treatment: Inside a laminar flow hood, immerse the explants in 70% ethanol for a brief period (typically 30-60 seconds).[12][17] Caution: Ethanol is highly phytotoxic, and longer exposure can kill the tissue.[14]

  • Chemical Sterilization: Immediately transfer the explants into a solution of a chemical sterilant, such as a 10-20% commercial bleach solution (containing sodium hypochlorite), for 10-20 minutes with gentle agitation.[10][16] The optimal concentration and duration depend on the tissue type and must be determined empirically.[13]

  • Final Rinse: Decant the sterilant solution and rinse the explants 3-5 times with sterile distilled water, with each rinse lasting 3-5 minutes, to remove any residual sterilant.[10][17]

  • Inoculation: Aseptically trim any damaged tissue from the explants and place them onto the sterile culture medium.

Mandatory Visualizations

G start Contamination Suspected in this compound Culture q1 What does the contamination look like? start->q1 cloudy Cloudy Medium / Slime (Likely Bacteria) q1->cloudy Cloudy/Slime fuzzy Fuzzy / Hairy Growth (Likely Fungi) q1->fuzzy Fuzzy/Hairy no_growth No Visible Growth, but Plant is Stressed q1->no_growth Stressed Plant action1 Source: this compound stock or aseptic technique failure. Action: Check stock sterility, review filtering protocol. cloudy->action1 action2 Source: Airborne spores or endophytic fungi. Action: Review hood technique, optimize surface sterilization. fuzzy->action2 action3 Source: Cryptic contamination or chemical toxicity. Action: Test medium for microbes, run dose-response for this compound. no_growth->action3 G cluster_prep Step 1: Solution Preparation cluster_sterilize Step 2: Sterilization (Aseptic) cluster_qc Step 3: Quality Control cluster_use Step 4: Application a Weigh this compound b Dissolve in Sterile Solvent a->b c Draw into Syringe b->c d Attach 0.22µm Filter c->d e Filter into Sterile Cooled Medium d->e f Plate Aliquot on Nutrient Agar e->f g Incubate 3-5 Days f->g h Check for Growth g->h i No Growth? h->i j Use in Experiments i->j Yes k Discard Stock (Contaminated) i->k No G pathogen Pathogen Attack (e.g., Bacteria, Fungi) prr Pattern Recognition Receptors (PRRs) pathogen->prr detected by signal_cascade Signal Transduction Cascade (MAPK, Ca2+ influx) prr->signal_cascade activates ros Reactive Oxygen Species (ROS) Burst signal_cascade->ros hormones Defense Hormone Synthesis (Salicylic Acid, Jasmonic Acid) signal_cascade->hormones defense Activation of Defense Genes (PR Genes) ros->defense signals hormones->defense signals response Immune Response: - Cell Wall Strengthening - Antimicrobial Compounds defense->response leads to

References

Validation & Comparative

Epocholeone vs. Brassinolide: A Comparative Guide to Plant Growth Promotion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of epocholeone and brassinolide, two potent brassinosteroids utilized for their significant plant growth-promoting properties. While both compounds belong to the same class of phytohormones and share a common signaling pathway, their distinct chemical structures lead to different application strategies and durations of effect. This document synthesizes available experimental data to offer an objective performance comparison.

Executive Summary

Brassinolide is the most biologically active of the naturally occurring brassinosteroids, known for its rapid and potent effects on plant growth and development.[1] this compound, a synthetic analog, is designed as a slow-release prodrug, offering a prolonged period of activity.[2] The fundamental difference lies in their mechanism of delivery; brassinolide provides an immediate, high-impact dose, whereas this compound ensures a sustained, lower-level release of the active compound through gradual hydrolysis. This distinction makes them suitable for different agricultural and research applications.

Data Presentation: Comparative Bioactivity

Direct quantitative comparisons of this compound and brassinolide in the same experimental setup over time are not extensively available in the public domain. However, based on their mechanisms of action, a conceptual comparison of their expected bioactivity can be presented. The following tables summarize typical data from standard brassinosteroid bioassays for brassinolide, which serves as a benchmark for evaluating the activity of other analogs.

Table 1: Conceptual Comparison of Bioactivity Kinetics

FeatureBrassinolideThis compound
Onset of Action RapidDelayed
Peak Activity High and earlyModerate and sustained
Duration of Action Short-termLong-term
Application Strategy Immediate growth boostSustained growth support

Table 2: Brassinolide Bioactivity in the Rice Lamina Inclination Assay

Concentration (µg/ml)Lamina Inclination Angle (degrees)
0 (Control)0
0.0005Strong positive response
0.005Strong positive response
50 (IAA for comparison)Weak positive response

Source: Data conceptualized from findings on brassinolide's high potency in the rice lamina inclination test.[3]

Table 3: Brassinolide Bioactivity in the Bean Second Internode Bioassay

Concentration (µg)Internode Elongation (mm)Observation
0 (Control)BaselineNo significant elongation
0.1Significant elongationSplitting of the internode

Source: Data from studies on the potent effect of brassinolide in the bean second internode bioassay.[4]

Mechanism of Action and Signaling Pathway

Both this compound, after hydrolysis, and brassinolide exert their effects through the well-established brassinosteroid signaling pathway. The active form of these molecules, characterized by a 2α,3α-dihydroxy group, is crucial for binding to the receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1) on the cell surface.[2]

Signaling Pathway Diagram

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (Brassinolide or active this compound) BRI1 BRI1 BR->BRI1 binds BAK1 BAK1 BRI1->BAK1 activates BSK1 BSK1 BAK1->BSK1 phosphorylates BSU1 BSU1 BSK1->BSU1 phosphorylates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inactivates) BZR1_P BZR1-P (Inactive) BSU1->BZR1_P prevents phosphorylation BIN2->BZR1_P phosphorylates (maintains inactive) BZR1 BZR1 (Active) BZR1_P->BZR1 dephosphorylation DNA DNA (Target Genes) BZR1->DNA binds to Growth Growth & Development DNA->Growth regulates gene expression for

Caption: Brassinosteroid Signaling Pathway.

This compound's unique feature is its chemical structure which includes protective groups. In the plant, these groups are slowly hydrolyzed, gradually releasing the active brassinosteroid molecule. This slow release maintains a lower but more constant concentration of the active hormone in the plant tissues, leading to a sustained growth-promoting effect.

This compound's Slow-Release Mechanism

Epocholeone_Hydrolysis This compound This compound (Inactive Prodrug) Active_BR Active Brassinosteroid (2α,3α-dihydroxy form) This compound->Active_BR Slow Hydrolysis in Planta Signaling Brassinosteroid Signaling Pathway Active_BR->Signaling Initiates

Caption: this compound's slow-release mechanism.

Experimental Protocols

Standardized bioassays are crucial for evaluating and comparing the efficacy of plant growth promoters. The following are detailed methodologies for two common assays used for brassinosteroids.

Rice Lamina Inclination Assay

This assay is highly sensitive and specific for brassinosteroids.

Objective: To measure the angle of inclination of the rice lamina (leaf blade) joint, which is promoted by brassinosteroids.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv.)

  • Test compounds (this compound, Brassinolide) dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Sterilization solution (e.g., 2% sodium hypochlorite)

  • Sterile distilled water

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Germination: Surface sterilize rice seeds and germinate them in the dark on moist filter paper for 2-3 days.

  • Seedling Preparation: Select uniform seedlings and excise segments containing the second leaf lamina joint.

  • Treatment: Float the excised segments in Petri dishes containing serial dilutions of the test compounds. A control group with only the solvent should be included.

  • Incubation: Incubate the Petri dishes in the dark at a constant temperature (e.g., 30°C) for 48-72 hours.

  • Measurement: Measure the angle between the lamina and the sheath for each seedling segment.

  • Data Analysis: Calculate the average angle of inclination for each concentration and compare it to the control.

Bean Second Internode Bioassay

This assay measures the elongation of the second internode of bean seedlings, a response strongly induced by brassinosteroids.

Objective: To quantify the elongation and morphological changes of the bean second internode in response to brassinosteroid application.

Materials:

  • Dwarf bean seeds (e.g., Phaseolus vulgaris)

  • Pots with sterile potting mix

  • Test compounds

  • Lanolin paste (for application)

  • Growth chamber

Procedure:

  • Plant Growth: Grow bean seedlings under controlled conditions until the first trifoliate leaf has expanded and the second internode begins to elongate.

  • Treatment Application: Apply a precise amount of the test compound, mixed with lanolin paste, to the second internode of the seedlings. A control group with lanolin paste only is required.

  • Incubation: Return the treated plants to the growth chamber and allow them to grow for a specified period (e.g., 4-7 days).

  • Measurement: Measure the length of the second internode. Also, observe any morphological changes such as swelling, curvature, or splitting.

  • Data Analysis: Compare the average internode length of the treated plants with that of the control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Collection & Analysis A1 Prepare Stock Solutions (this compound & Brassinolide) B2 Apply Treatments (Different Concentrations) A1->B2 A2 Select & Sterilize Seeds (Rice or Bean) B1 Germinate Seeds & Grow Seedlings A2->B1 B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Measure Growth Parameters (e.g., Lamina Angle, Internode Length) B3->C1 C2 Statistical Analysis C1->C2 C3 Compare Efficacy C2->C3

Caption: General workflow for comparing plant growth promoters.

Conclusion

This compound and brassinolide are both highly effective plant growth promoters that operate through the same signaling pathway. The primary distinction is their temporal activity profile. Brassinolide offers a rapid, high-intensity response, making it suitable for applications requiring immediate growth stimulation. In contrast, this compound's slow-release mechanism provides a sustained, long-term effect, which could be advantageous for maintaining consistent growth over an extended period and potentially reducing the frequency of application. The choice between these two compounds will ultimately depend on the specific research or agricultural objective. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their long-term efficacy and to optimize their respective applications.

References

The Structure-Activity Relationship of Epothilones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of Epothilone and its biological activity is paramount in the quest for more potent and selective anticancer agents. This guide provides a comprehensive comparison of Epothilone analogs, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation microtubule-stabilizing drugs.

Epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum, that have garnered significant attention as potent anticancer agents.[1][2] Their mechanism of action is similar to that of the widely used drug paclitaxel (Taxol®), involving the stabilization of microtubules, which leads to G2/M cell cycle arrest and ultimately apoptosis.[3][4][5] However, Epothilones have demonstrated several advantages over taxanes, including activity against paclitaxel-resistant cancer cell lines and better water solubility.[1][4]

This guide delves into the critical structural features of Epothilones that govern their bioactivity, presenting quantitative data from various analogs to highlight these relationships. Detailed experimental protocols for key assays are also provided to ensure reproducibility and facilitate further research.

Comparative Biological Activity of Epothilone Analogs

The potency of Epothilone analogs is typically evaluated by their ability to inhibit the proliferation of cancer cell lines (cytotoxicity) and their effect on tubulin polymerization. The following tables summarize the 50% inhibitory concentration (IC50) values for a selection of Epothilone analogs against various human cancer cell lines and their efficacy in promoting tubulin assembly.

AnalogCell LineIC50 (nM)Reference
Epothilone A KB-313.0[6]
A27807.5[3]
Epothilone B HCT1160.8[7][8]
KB-313.0[7]
A27802.0[3]
Ixabepilone (BMS-247550) MDA-MB-4352.9 (Median)[1]
7-deoxy-epothilone D A2780900[3]
(S)-14-methoxy-epothilone D A278029[3]
7-deoxy-(S)-14-methoxy-epothilone D A27802200[3]

Table 1: Cytotoxicity of Epothilone Analogs against Human Cancer Cell Lines. This table highlights the significant impact of minor structural modifications on the cytotoxic potency of Epothilones. For instance, the presence of a methyl group at the C12 position in Epothilone B generally confers greater activity compared to the hydrogen in Epothilone A.[6] Furthermore, the removal of the C7-hydroxyl group, as seen in 7-deoxy-epothilone D, leads to a dramatic decrease in activity, suggesting a critical role for this functional group in target binding.[3]

CompoundEffective Concentration for Tubulin Polymerization (EC0.01, µM)Reference
Epothilone A 3.3[7]
Epothilone B 1.8[7]

Table 2: In Vitro Tubulin Polymerization Activity. This data corroborates the cytotoxicity findings, with Epothilone B being a more potent inducer of tubulin polymerization than Epothilone A.[7] The effective concentration (EC0.01) represents the concentration required to induce a specific rate of polymerization.

Key Structure-Activity Relationships

Extensive research has elucidated several key structural features that are critical for the biological activity of Epothilones:

  • The Macrolide Core: The 16-membered macrolactone ring is essential for maintaining the correct conformation for binding to tubulin.

  • The Thiazole Side Chain: The thiazole side chain plays a crucial role in the interaction with the tubulin binding pocket. Modifications to this side chain can significantly impact binding affinity and cytotoxicity.[9]

  • The C12-C13 Epoxide: The epoxide ring is important for high potency, although analogs with a cyclopropyl group at this position have also shown significant activity.[9]

  • The C7-Hydroxyl Group: As demonstrated in Table 1, the hydroxyl group at the C7 position is critical for potent activity, likely participating in hydrogen bonding with the tubulin protein.[3]

  • Stereochemistry: The stereochemistry at various chiral centers, particularly in the C3-C8 region, is vital for maintaining the bioactive conformation.

Experimental Protocols

To ensure the standardization and reproducibility of research in this field, detailed protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, MCF7, PC3, HCT-116) in a 96-well plate at a density of 1 x 10³ cells/well in 100 µL of DMEM medium supplemented with 10% FBS and 10 µg/mL insulin.[10]

  • Incubation: Incubate the plate for 12 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Compound Treatment: Add various concentrations of the Epothilone analogs to the wells and incubate for an additional 48 hours.[10]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 6 hours.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay directly measures the ability of a compound to promote the polymerization of purified tubulin.

  • Tubulin Preparation: Resuspend purified porcine brain tubulin to a final concentration of 4.0 mg/mL in ice-cold Tubulin Polymerization Buffer (TPB) containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1.0 mM GTP.[11]

  • Reaction Setup: In a 96-well plate, add 100 µL of the tubulin mixture to wells containing different concentrations of the Epothilone analog. A fluorescence reporter for polymerization is also included.[11]

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of polymerization are determined from the fluorescence readings. The effective concentration for polymerization can then be calculated.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Epothilones is their direct binding to the β-tubulin subunit of microtubules, at or near the paclitaxel binding site.[3][4] This binding stabilizes the microtubule polymer, suppressing its dynamic instability.[5] The stabilized microtubules are dysfunctional and interfere with the normal formation and function of the mitotic spindle during cell division.[1][12] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M transition phase, which ultimately triggers programmed cell death, or apoptosis.[1][3]

While the direct interaction with tubulin is the primary event, downstream signaling pathways are also activated. For example, some studies have shown that Epothilone-induced cell death can involve the production of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Furthermore, the effects of Epothilones on microtubule-dependent processes can influence other signaling pathways that regulate cell motility and survival, such as those involving the Rac1 GTPase.[13]

Epothilone_Mechanism_of_Action cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Epothilone Epothilone Analog Tubulin β-Tubulin Subunit Epothilone->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis (Cell Death) G2_M_Arrest->Apoptosis

Figure 1: Simplified schematic of the mechanism of action of Epothilones.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Epothilone Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay Synthesis->Tubulin_Polymerization Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Cytotoxicity->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Tubulin_Polymerization->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2: General workflow for the evaluation of Epothilone analogs.

Conclusion

The structure-activity relationship of Epothilones is a complex but crucial area of study for the development of improved anticancer therapeutics. This guide has summarized key findings, presented comparative data, and provided detailed experimental protocols to serve as a valuable resource for the scientific community. The continued exploration of novel Epothilone analogs, guided by a deep understanding of their SAR, holds significant promise for the future of cancer chemotherapy.

References

Unlocking Plant Potential: A Comparative Analysis of Synthetic Brassinosteroid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of synthetic brassinosteroid analogs, supported by experimental data. Discover the performance of these compounds in promoting plant growth and their potential applications in agriculture and beyond.

Brassinosteroids (BRs) are a class of plant steroid hormones crucial for a wide range of physiological processes, including cell elongation, division, and differentiation.[1][2][3] Their natural scarcity has driven the synthesis of various analogs to harness their growth-promoting properties for agricultural and research purposes. This guide provides a comparative analysis of the bioactivity of several synthetic brassinosteroid analogs, detailing the experimental protocols used for their evaluation and illustrating the key signaling pathways involved.

Performance of Synthetic Brassinosteroid Analogs

The bioactivity of synthetic brassinosteroid analogs is commonly assessed using standardized plant-based bioassays. The rice lamina inclination test (RLIT) and the Arabidopsis thaliana root sensitivity assay are two of the most frequently used methods.[3][4][5] These assays measure the physiological response of plants to the application of these compounds, providing a quantitative measure of their potency.

Recent studies have focused on modifying the side chain of the brassinosteroid skeleton, such as introducing phenyl or benzoate groups, to enhance bioactivity. The nature of the substituent on these aromatic rings has been shown to significantly influence the analog's performance.[4][6]

Table 1: Comparative Bioactivity of Synthetic Brassinosteroid Analogs in the Rice Lamina Inclination Test (RLIT)

AnalogConcentration (M)Bioactivity (% of Brassinolide)Reference
Analog with p-methoxy substituted benzoate1 x 10⁻⁸150-172%[4]
Analog with p-I substituted benzoate1 x 10⁻⁸150-172%[4]
Analog with p-CN substituted benzoate1 x 10⁻⁸150-172%[4]
Analog with p-F substituted benzoate1 x 10⁻⁸Less active than Brassinolide[4]
Analog with p-Cl substituted benzoate1 x 10⁻⁸Less active than Brassinolide[4]
Analog with p-Br substituted benzoate1 x 10⁻⁸Less active than Brassinolide[4]
Diasteroisomeric mixture of monobenzoylated derivatives1 x 10⁻⁸More active than Brassinolide[7]
Diasteroisomeric mixture of monobenzoylated derivatives1 x 10⁻⁷More active than Brassinolide[7]

Table 2: Comparative Bioactivity of Synthetic Brassinosteroid Analogs in the Arabidopsis thaliana Root Sensitivity Assay

AnalogEffect on Root GrowthReference
Analog with I substituent on benzoyl groupSimilar activity to Brassinolide[4]
Analog with CN substituent on benzoyl groupSimilar activity to Brassinolide[4]
Analogs with nitrogen-containing side chains (8a, 8b, 8e, 16e, 22a, 22e)Growth-promoting at low concentrations[3][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of synthetic brassinosteroid analogs. Below are the protocols for the key experiments cited in this guide.

1. Rice Lamina Inclination Test (RLIT)

This bioassay is a classic and sensitive method for determining brassinosteroid activity.[4][7]

  • Plant Material: Rice seedlings (e.g., Oryza sativa L. cv. 'Koshihikari').

  • Procedure:

    • Rice seeds are surface-sterilized and germinated in the dark at 25°C for 5-7 days.

    • Uniform seedlings are selected, and the second leaf lamina joint is excised.

    • The excised segments are floated on distilled water for 24 hours in the dark.

    • The segments are then transferred to solutions containing the test compounds at various concentrations. A solution without the test compound serves as a negative control, and a solution with brassinolide serves as a positive control.

    • After 48-72 hours of incubation in the dark at 25°C, the angle between the lamina and the sheath is measured.

    • The activity of the analog is typically expressed as a percentage of the response induced by brassinolide.

2. Arabidopsis thaliana Root Sensitivity Assay

This assay is particularly useful for screening the effects of brassinosteroids on root growth, which can be either inhibitory at high concentrations or stimulatory at low concentrations.[3][4][5]

  • Plant Material: Arabidopsis thaliana seedlings (e.g., ecotype Columbia-0).

  • Procedure:

    • Arabidopsis seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar plates.

    • The plates are stratified at 4°C for 2-3 days to synchronize germination.

    • The plates are then transferred to a growth chamber with a controlled light and temperature regime (e.g., 16 hours light/8 hours dark at 22°C).

    • After 4-5 days, seedlings of uniform size are transferred to new MS agar plates containing the synthetic brassinosteroid analogs at various concentrations.

    • The plates are incubated vertically for another 5-7 days.

    • The length of the primary root is measured.

    • The effect of the analog is determined by comparing the root length of treated seedlings to that of untreated controls.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of brassinosteroids is essential for the rational design of new synthetic analogs.

Brassinosteroid Signaling Pathway

Brassinosteroids are perceived at the cell surface by a receptor kinase complex.[1][2] The binding of a brassinosteroid to its receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), triggers a signaling cascade that ultimately leads to changes in gene expression and promotes plant growth.[1][2]

Brassinosteroid_Signaling_Pathway BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Active) BSU1->BZR1_BES1 Dephosphorylates (Activates) BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Inactivates) Nucleus Nucleus BZR1_BES1->Nucleus Gene_Expression Gene Expression (Growth & Development) BZR1_BES1->Gene_Expression Regulates

Caption: The brassinosteroid signaling pathway from cell surface perception to gene regulation.

General Experimental Workflow for Bioactivity Assessment

The evaluation of synthetic brassinosteroid analogs typically follows a standardized workflow to ensure comparability of results.

Experimental_Workflow Synthesis Synthesis & Purification of Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Bioassay_Prep Bioassay Preparation (e.g., RLIT, Arabidopsis) Characterization->Bioassay_Prep Treatment Treatment with Analogs & Controls Bioassay_Prep->Treatment Incubation Incubation under Controlled Conditions Treatment->Incubation Measurement Measurement of Physiological Response Incubation->Measurement Data_Analysis Data Analysis & Statistical Comparison Measurement->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: A generalized workflow for the bioactivity assessment of synthetic brassinosteroid analogs.

References

Independent Verification of Epothilone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the mechanism of action of Epothilones with that of Taxanes, a well-established class of microtubule-stabilizing agents. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for mechanism verification, and visualizations of the key signaling pathways.

Mechanism of Action: Epothilones vs. Taxanes

Epothilones and Taxanes, despite their structural differences, share a similar mechanism of action. Both classes of compounds are microtubule-stabilizing agents that bind to the β-tubulin subunit of microtubules.[1][2][3][4] This binding promotes the polymerization of tubulin and stabilizes the resulting microtubules, leading to a disruption of the normal microtubule dynamics required for cell division. The stabilization of microtubules arrests the cell cycle at the G2-M phase, ultimately inducing programmed cell death, or apoptosis.[1][2]

A key difference lies in their efficacy against multidrug-resistant (MDR) cancer cells. Many cancer cells develop resistance to Taxanes by overexpressing P-glycoprotein (P-gp), a drug efflux pump that removes the drug from the cell.[2] Epothilones are poor substrates for P-gp, allowing them to maintain their cytotoxic activity in Taxane-resistant tumors.[1][2]

Quantitative Data Comparison

The following tables summarize the in vitro cytotoxicity (IC50) of various Epothilones and Paclitaxel (a representative Taxane) in different cancer cell lines, including those with acquired resistance. Additionally, the binding affinity (Ki) to tubulin is compared.

Table 1: In Vitro Cytotoxicity (IC50) in nM of Epothilones and Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypePaclitaxel (nM)Epothilone A (nM)Epothilone B (nM)Ixabepilone (nM)Notes
SW620AD-300Colon Cancer250-0.3-P-glycoprotein overexpressing, Paclitaxel-resistant.[1]
HCT116/VM46Colorectal Cancer---Potent activityP-glycoprotein overexpressing.[1]
A2780TaxOvarian Cancer---Potent activityβ-tubulin mutation causing Paclitaxel resistance.[1]
CCRF-CEM/VBL100Leukemia--2-Multidrug-resistant.[1]
MM.1SMultiple Myeloma9 - 11.5--6 - 14.4 (Flu)Flu is a fluorinated epothilone analog.[5]
H929Multiple Myeloma75---Relatively Paclitaxel-resistant.[5]
Various Breast CancerBreast Cancer---1.4 - 45Panel of 35 cell lines, including MCF7/ADR (multidrug-resistant).[6]
Various Colon CancerColon Cancer---1.4 - 45Panel of 20 cell lines, including HCT116/VM46 (multidrug-resistant).[6]
Various Lung CancerLung Cancer---1.4 - 45Panel of 23 cell lines.[6]

Data compiled from multiple sources.[1][5][6]

Table 2: Binding Affinity (Apparent Ki) to Tubulin Polymers

CompoundApparent Ki (µM) - Hanes analysisApparent Ki (µM) - Dixon analysis
Epothilone A1.40.6
Epothilone B0.70.4

Data from competitive binding assays with [3H]paclitaxel.[7]

Experimental Protocols for Mechanism of Action Verification

To independently verify the microtubule-stabilizing mechanism of action of a compound like Epothilone, a series of in vitro and cell-based assays can be performed.

This assay directly measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.

  • Principle: Tubulin polymerization is monitored by the increase in turbidity (light scattering) of the solution as microtubules form.

  • Methodology:

    • Purified tubulin is kept on ice to prevent spontaneous polymerization.

    • The tubulin solution is supplemented with GTP and the test compound (e.g., Epothilone) or a control (e.g., Paclitaxel or DMSO vehicle).

    • The mixture is transferred to a spectrophotometer with a temperature-controlled cuvette holder set to 37°C to initiate polymerization.

    • The absorbance at 350 nm is recorded over time. An increase in absorbance indicates microtubule formation.[8]

This assay quantifies the amount of polymerized tubulin (microtubules) in the presence of a stabilizing agent.

  • Principle: Microtubules, being large polymers, can be separated from unpolymerized tubulin dimers by ultracentrifugation through a sucrose cushion.

  • Methodology:

    • Tubulin is polymerized in the presence of the test compound.

    • The reaction mixture is layered onto a sucrose cushion in an ultracentrifuge tube.

    • The samples are centrifuged at high speed. The microtubule polymers will pellet at the bottom, while the soluble tubulin dimers will remain in the supernatant.

    • The supernatant is carefully removed, and the pellet is resuspended.

    • The amount of protein in the pellet (polymerized tubulin) and supernatant (unpolymerized tubulin) is quantified using methods like SDS-PAGE and Coomassie staining or a protein concentration assay.[8][9]

This cell-based assay visualizes the effect of the compound on the microtubule network within cells.

  • Principle: Cells are treated with the compound, and the microtubule cytoskeleton is then labeled with fluorescent antibodies and observed under a microscope.

  • Methodology:

    • Adherent cells (e.g., HeLa) are grown on coverslips.

    • The cells are treated with the test compound for a specified period.

    • The cells are fixed, permeabilized, and then incubated with a primary antibody against β-tubulin.

    • A fluorescently labeled secondary antibody is used to bind to the primary antibody.

    • The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope. Microtubule bundling and altered mitotic spindles are indicative of a microtubule-stabilizing agent.[2]

These assays determine if the cell cycle arrest induced by the compound leads to apoptosis.

  • Principle: Apoptosis is characterized by specific biochemical events, such as caspase activation and DNA fragmentation.

  • Methodology:

    • Caspase Activity Assay: Cell lysates are incubated with fluorogenic caspase substrates (e.g., for caspase-3, -8, and -9). The cleavage of the substrate by active caspases releases a fluorescent molecule, which can be quantified.[10]

    • Cytochrome c Release: The mitochondrial and cytosolic fractions of treated cells are separated. The presence of cytochrome c in the cytosolic fraction is determined by Western blotting, indicating its release from the mitochondria, a key step in the intrinsic apoptotic pathway.[10]

    • DNA Fragmentation Analysis: Apoptotic cells exhibit characteristic fragmentation of their DNA. This can be visualized by agarose gel electrophoresis of extracted DNA (DNA laddering) or by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which fluorescently labels the ends of fragmented DNA.

Signaling Pathways and Experimental Workflow

The primary mechanism of action of Epothilones and Taxanes converges on the induction of apoptosis following mitotic arrest. The intrinsic (mitochondrial) pathway is predominantly activated.

Epothilone_Taxane_Apoptosis_Pathway cluster_drug Microtubule Stabilizing Agents cluster_cell Cellular Events Epothilone Epothilone Microtubule_Stabilization Microtubule Stabilization Epothilone->Microtubule_Stabilization Taxane Taxane Taxane->Microtubule_Stabilization Mitotic_Arrest G2/M Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Mitochondrial_Pathway Mitochondrial Pathway Activation Mitotic_Arrest->Mitochondrial_Pathway Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by Epothilones and Taxanes.

For some Epothilones, like ixabepilone, activation of the extrinsic apoptotic pathway has also been observed.[11] Additionally, the PI3K/Akt/mTOR pathway can be involved in the cellular response to Epothilone B.[12] Taxanes have also been shown to induce a p53-independent apoptotic pathway following mitotic arrest.[13]

Extrinsic_Apoptosis_Pathway Ixabepilone Ixabepilone Death_Receptors Increased Expression of Death Receptors (DR4, DR5) Ixabepilone->Death_Receptors TRAIL_Binding TRAIL Binding Death_Receptors->TRAIL_Binding Caspase8 Caspase-8 Activation TRAIL_Binding->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptotic pathway activated by Ixabepilone.

The following diagram illustrates a logical workflow for the independent verification of a compound's microtubule-stabilizing mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay Microtubule_Sedimentation Microtubule Sedimentation Assay Tubulin_Polymerization->Microtubule_Sedimentation Binding_Assay Competitive Binding Assay (vs. Paclitaxel) Microtubule_Sedimentation->Binding_Assay Immunofluorescence Immunofluorescence Microscopy Binding_Assay->Immunofluorescence Cytotoxicity Cytotoxicity Assay (IC50 Determination) Immunofluorescence->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis_Assays Apoptosis Assays (Caspase activity, etc.) Cell_Cycle->Apoptosis_Assays Conclusion Mechanism of Action Verified Apoptosis_Assays->Conclusion Start Hypothesized Microtubule Stabilizer Start->Tubulin_Polymerization

Caption: Experimental workflow for mechanism of action verification.

References

Comparative Analysis of Epocholeone's Metabolic Stability: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, direct comparison of the metabolic stability of Epocholeone with other brassinosteroids is currently not feasible due to a significant lack of publicly available experimental data for this compound. Despite a thorough review of scientific literature, no quantitative studies detailing the metabolic fate of this compound in any biological system (e.g., in vitro microsomal assays or in vivo pharmacokinetic studies) have been identified. This absence of data precludes the creation of comparative tables and the detailing of specific experimental protocols as requested.

While a direct comparison is not possible, this guide will provide a broader context of brassinosteroid metabolism and signaling, drawing on the available research for other members of this class of plant hormones. This information can serve as a foundational understanding for researchers and drug development professionals interested in the potential metabolic pathways of novel brassinosteroids like this compound.

General Brassinosteroid Metabolism: An Overview

Brassinosteroids undergo various metabolic transformations in plants, primarily aimed at regulating their hormonal activity. These metabolic processes can be broadly categorized as either activation or inactivation pathways. The primary enzymes involved in these transformations are cytochrome P450 monooxygenases (CYPs).

Key Metabolic Reactions in Brassinosteroids:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the steroid core is a common metabolic step.

  • Oxidation: The conversion of hydroxyl groups to ketones is another frequent modification.

  • Epimerization: Changes in the stereochemistry of hydroxyl groups can alter biological activity.

  • Side-chain cleavage: The removal of parts of the side chain can lead to inactivation.

  • Conjugation: The attachment of sugar molecules (glycosylation) or other groups increases water solubility and facilitates transport and storage, often leading to inactivation.

One study on the effect of the brassinosteroid side chain structure on the monooxygenase activity of mammalian liver microsomes investigated 24-epibrassinolide and 28-homobrassinolide. This suggests that, like other steroids, brassinosteroids can be metabolized by hepatic enzymes, which is a critical consideration for any potential therapeutic application. However, without specific studies on this compound, its susceptibility to such metabolism remains unknown.

A notable characteristic of this compound is its reported long-lasting plant growth-promoting activity, which has been attributed to the slow hydrolysis of its epoxide ring to the corresponding diol[1]. This suggests a degree of metabolic lability that releases the active form over time, but quantitative data on the rate and extent of this conversion is not available.

Brassinosteroid Signaling Pathway

Brassinosteroids exert their effects by binding to a cell surface receptor complex and initiating a signal transduction cascade that ultimately alters gene expression. The most well-characterized pathway involves the BRI1 receptor kinase.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., this compound) BRI1 BRI1 BR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 Dimerization & Transphosphorylation BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 Activation BIN2 BIN2 (Inactive) BSU1->BIN2 Dephosphorylation (Inactivation) BZR1/BES1_P BZR1/BES1-P (Phosphorylated) BSU1->BZR1/BES1_P Dephosphorylation BIN2->BZR1/BES1_P Inhibition of Phosphorylation 14-3-3 14-3-3 Protein BZR1/BES1_P->14-3-3 Binding & Sequestration BZR1/BES1 BZR1/BES1 (Active) BZR1/BES1_P->BZR1/BES1 Gene_Expression Target Gene Expression BZR1/BES1->Gene_Expression Regulation

Caption: General Brassinosteroid Signaling Pathway.

Conclusion and Future Directions

The lack of metabolic stability data for this compound represents a significant gap in the understanding of its pharmacological profile. To enable a meaningful comparison with other brassinosteroids and to assess its potential for therapeutic development, future research should focus on:

  • In vitro metabolic stability assays: Using liver microsomes or hepatocytes from different species (including human) to determine key parameters such as half-life (t½) and intrinsic clearance (CLint).

  • Metabolite identification: Characterizing the structures of metabolites formed to understand the primary metabolic pathways.

  • Reaction phenotyping: Identifying the specific cytochrome P450 enzymes responsible for this compound's metabolism.

  • In vivo pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

Until such data becomes available, any discussion on the metabolic stability of this compound remains speculative. The information provided here on general brassinosteroid metabolism and signaling serves as a starting point for researchers entering this field.

References

Field trial data comparing Epocholeone with commercial plant growth regulators.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Epocholeone, a steroidal plant growth regulator, with established commercial alternatives such as auxins, gibberellins, and cytokinins. The information is based on available field trial data and aims to assist in evaluating their potential applications in agriculture and drug development.

Executive Summary

This compound, a member of the brassinosteroid family of plant hormones, has demonstrated significant potential in promoting plant growth.[1] Unlike some conventional plant growth regulators (PGRs), this compound is noted for its long-lasting activity, which is attributed to the slow release of its bioactive components through hydrolysis.[1] Commercial PGRs, including auxins, gibberellins, and cytokinins, have a long history of use in agriculture for various purposes, from enhancing root development to controlling fruit set.[2] This guide presents a comparative analysis of their performance based on available field trial data, details the experimental protocols employed in these studies, and illustrates their respective signaling pathways.

Data Presentation: Comparative Field Trial Results

Direct comparative field trial data for this compound against other commercial PGRs is limited. The following tables summarize findings from separate field trials on various crops. It is important to consider that the experimental conditions, crop varieties, and application methodologies may vary between these trials, affecting direct comparability.

Brassinosteroids (including this compound)
CropBrassinosteroid AppliedApplication DetailsKey Findings
SoybeanBrassinosteroids (BRs)0.2 ppm applied as a leaf spray during flowering, under drought stress.Alleviated drought stress, increased the total number of firm pods, firm seeds, and 100-seed weight, leading to the highest actual yield in the trial.[3]
WheatNon-commercial brassinosteroid formulationSprayed on unstressed plants.No significant effect on yield in unstressed plants. However, it was suggested that yield loss under stress may be lower.[4]
Various Crops (Potato, etc.)28-homobrassinolide (28-homoBL) and 24-epibrassinolide (24-epiBL)10-20 mg/ha application.Increased potato yields by 20% and improved quality by decreasing nitrate content and increasing starch and vitamin C.[5]
FenugreekBrassinosteroid (BR)0.50 ppm applied as a foliar spray.Increased seed yield by 14.6% compared to the control.[6][7]
Commercial Plant Growth Regulators
Plant Growth RegulatorCropApplication DetailsKey Findings
Auxin (L-tryptophan precursor)RiceDipping seedling roots in 10⁻⁵ M, 10⁻² M, or 10⁻¹ M solutions for one hour.Maximum paddy yield and number of panicles per hill were observed at these concentrations in different trials.[8]
WheatField trial with 10⁻⁴ M L-tryptophan.Significantly enhanced grain yield and 1000-grain weight.[8]
SoybeanPot trial with 10⁻² M L-tryptophan.Maximum total biomass and grain yield.[8]
Foxtail Millet18-36 mg L⁻¹ of naphthalene acetic acid (NAA) at the grain-filling stage.Increased photosynthetic pigments, antioxidant enzyme activities, photosynthetic rate, and ultimately grain yield.[9]
Gibberellin (GA3) CucumberFoliar spray of 200 ppm GA3.Highest yield per plant (2348.84 g) and yield per hectare (281.86 qt/ha) compared to control (816.26 g/plant and 107.62 qt/ha).[10]
French Bean50 ppm GA3 sprayed 18 days after sowing.Significantly increased fresh pod yield per plant (158.37g) compared to control (69.26g).[11]
LentilFoliar spray of 50 ppm GA3.Highest yield (13.20 q/ha) compared to control (10.20 q/ha).[12]
RiceFoliar application of GA3 twice during the panicle heading stage.Increased the number of spikelets per panicle from 117 (untreated) to 136, contributing to a higher grain yield.[13]
Cytokinin Wheat200 ml L⁻¹ cytokinin sprayed at the branching or booting stage.Showed a significant increase in flag leaf area, number of grains per spike, and biological yield.[14]
SoybeanApplication of synthetic auxin and cytokinin.Significant yield increases were reported, with auxin being the most effective (34% increase), followed by cytokinin (32% increase) and their mixture (29% increase).[2]
Wheat and BarleyApplication of INCYDE (a cytokinin oxidase/dehydrogenase inhibitor).Failed to enhance yields or change yield components in field trials.[15]

Experimental Protocols

Brassinosteroid Application
  • Soybean (Drought Stress Study): A completely randomized design was used. Four concentrations of brassinosteroids (0, 0.1, 0.2, and 0.3 ppm) were applied at three different time points: seed soaking before sowing, leaf spray at 50% flowering, and leaf spray when 50% of plants had pods at least 0.5 cm in length. The most effective treatment was a 0.2 ppm foliar spray at the flowering stage.[3]

  • Wheat (UK Field Conditions): A pilot field trial was conducted to assess the effect of a non-commercial brassinosteroid formulation on wheat yield. The hormone was applied as a spray. A seed treatment was also tested as a potentially more cost-effective method.[4]

Commercial Plant Growth Regulator Application
  • Auxin (L-tryptophan precursor) on various crops:

    • Rice: Seedling roots were dipped in solutions of L-tryptophan (ranging from 10⁻¹ M to 10⁻⁵ M) for one hour before transplanting.[8]

    • Wheat: L-tryptophan (10⁻⁴ M) was applied in a field trial.[8]

    • Soybean, Potato, Tomato: Pot trials were conducted with varying concentrations of L-tryptophan.[8]

  • Gibberellic Acid (GA3) on various crops:

    • Cucumber: Six treatments of GA3 (control, 100, 200, 300, 400, and 500 ppm) were applied as a foliar spray in a randomized block design with three replications.[10]

    • French Bean: Six levels of GA3 (0, 30, 50, 70, 90, and 110 ppm) were sprayed on plants 18 days after sowing.[11]

    • Lentil: GA3 at different concentrations was applied as a foliar spray.[12]

  • Cytokinin on Wheat: A field experiment was conducted using a Randomized Complete Block Design (RCBD) with a split-plot system and three replications. Cytokinin concentrations of 0, 100, and 200 ml L⁻¹ were sprayed at two different growth stages: the branching stage and the booting stage.[14]

Signaling Pathways and Mechanisms of Action

Brassinosteroid (this compound) Signaling Pathway

Brassinosteroids bind to a cell surface receptor kinase, BRI1, which then forms a heterodimer with its co-receptor, BAK1. This binding initiates a phosphorylation cascade that ultimately leads to the dephosphorylation and activation of transcription factors BZR1 and BES1. These transcription factors then move into the nucleus to regulate the expression of genes involved in plant growth and development.[16][17]

Brassinosteroid_Signaling BR Brassinosteroid (this compound) BRI1 BRI1 (Receptor) BR->BRI1 BAK1 BAK1 (Co-receptor) Receptor_Complex Active Receptor Complex BRI1->Receptor_Complex BAK1->Receptor_Complex BIN2 BIN2 (Kinase) Receptor_Complex->BIN2 Inhibits BZR1_BES1_P Phosphorylated BZR1/BES1 (Inactive) BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation Nucleus Nucleus BZR1_BES1->Nucleus Gene_Expression Gene Expression (Growth & Development) BZR1_BES1->Gene_Expression Regulates Nucleus->Gene_Expression

Caption: Brassinosteroid Signaling Pathway.

Auxin Signaling Pathway

Auxin promotes the degradation of Aux/IAA repressor proteins. It facilitates the interaction between the TIR1/AFB receptor and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the repressors. This releases AUXIN RESPONSE FACTOR (ARF) transcription factors, allowing them to regulate the expression of auxin-responsive genes.[18][19][20][21]

Auxin_Signaling Auxin Auxin TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB SCF_Complex SCF-TIR1/AFB Complex TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA (Repressor) Aux_IAA->SCF_Complex Binds to ARF ARF (Transcription Factor) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation SCF_Complex->Aux_IAA Ubiquitination Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Gibberellin_Signaling GA Gibberellin (GA) GID1 GID1 (Receptor) GA->GID1 GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA (Repressor) GA_GID1->DELLA Binds to SCF_SLY1 SCF-SLY1/SNEEZY Complex DELLA->SCF_SLY1 Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Inhibits SCF_SLY1->DELLA Ubiquitination Gene_Expression GA-Responsive Gene Expression PIFs->Gene_Expression Activates Cytokinin_Signaling Cytokinin Cytokinin AHK AHK (Receptor) Cytokinin->AHK AHP AHP AHK->AHP Phosphotransfer TypeB_ARR Type-B ARR (Active) AHP->TypeB_ARR Phosphorylates Nucleus Nucleus AHP->Nucleus Gene_Expression Cytokinin-Responsive Gene Expression TypeB_ARR->Gene_Expression Activates TypeA_ARR Type-A ARR (Repressor) TypeA_ARR->AHK Inhibits TypeA_ARR->TypeB_ARR Inhibits Gene_Expression->TypeA_ARR Induces

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.